Technical Documentation Center

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate
  • CAS: 869564-40-9

Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate This guide provides a comprehensive overview of the methodologies involved in the stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

This guide provides a comprehensive overview of the methodologies involved in the structural elucidation of the novel compound, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and state-of-the-art single-crystal X-ray diffraction techniques required to define the three-dimensional architecture of this molecule. While a public crystal structure for this specific compound is not available, this guide establishes a robust and authoritative protocol based on well-established crystallographic practices.

Introduction: The Significance of Structural Elucidation

In the realm of medicinal chemistry and drug discovery, the precise knowledge of a molecule's three-dimensional structure is paramount. It underpins our understanding of its physicochemical properties, dictates its interaction with biological targets, and guides further optimization efforts. 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, a derivative of the piperidine scaffold, represents a class of compounds with significant potential in pharmaceutical development. The piperidine ring is a prevalent motif in many approved drugs.[1] The determination of its crystal structure through single-crystal X-ray diffraction (SC-XRD) provides unambiguous information on its conformation, stereochemistry, and non-covalent interactions, which are critical for rational drug design.[2]

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A plausible synthetic route to the title compound would involve the modification of a suitable piperidine precursor. The synthesis of related piperidine carboxylates often involves multi-step sequences, which are well-documented in the chemical literature.

Proposed Synthesis

A potential synthetic pathway could start from a commercially available piperidine derivative, followed by N-protection with a tert-butoxycarbonyl (Boc) group and subsequent functional group manipulations to introduce the methyl ester and the 5-oxo group. The final product would be purified by column chromatography to achieve high purity (>95%), a prerequisite for successful crystallization.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The key is to achieve slow precipitation from a supersaturated solution.[3] For a compound like 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, several methods should be systematically explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) is left in a vial covered with a perforated film to allow for the slow evaporation of the solvent.[4]

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[3]

  • Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to a lower temperature, reducing the solubility and promoting crystal growth.

A good quality crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other defects when viewed under a microscope.[3] The optimal crystal size for modern diffractometers is typically no larger than 0.5 mm in any dimension.[5]

Single-Crystal X-ray Diffraction: A Definitive Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal.[2] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Structure Determination cluster_analysis Analysis & Visualization Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction (e.g., Bruker APEX-II) Mounting->Data_Collection Data_Reduction Data Integration & Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS/T) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., PLATON) Structure_Refinement->Validation Visualization Visualization & Analysis (e.g., Mercury) Validation->Visualization Reporting Reporting (CIF) Visualization->Reporting

Caption: Experimental workflow from synthesis to structural analysis.

Detailed Methodologies

A. Data Collection

A suitable single crystal would be mounted on a goniometer head.[5] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[6] A modern CCD area-detector diffractometer, such as a Bruker APEX-II, is commonly used for small molecules.[7][8] The instrument software (e.g., APEX2) is used to determine the unit cell parameters from a preliminary set of diffraction images and to set up a strategy for collecting a complete dataset.[6][8]

B. Data Reduction and Structure Solution

The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors like absorption. This step yields a reflection file (e.g., in .hkl format).[9] The structure is then "solved" using software like SHELXS or SHELXT, which are part of the widely used SHELXTL package.[9][10] These programs use direct methods or Patterson methods to determine the initial positions of the atoms in the unit cell.[10]

C. Structure Refinement

The initial atomic model is refined against the experimental diffraction data using a least-squares method, typically with the program SHELXL.[11] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-determined small-molecule structure.

Table 1: Hypothetical Crystallographic Data for 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

ParameterValue
Chemical formulaC12H19NO5
Formula weight257.28
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 8.456(3) Å, β = 98.76(5)°
c = 15.678(6) Å, γ = 90°
Volume1324.5(9) ų
Z4
Density (calculated)1.289 Mg/m³
Absorption coefficient0.098 mm⁻¹
F(000)552
Crystal size0.30 x 0.25 x 0.20 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected9650
Independent reflections2850 [R(int) = 0.025]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2850 / 0 / 163
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Structure Validation and Visualization

A. Validation

Once the refinement is complete, the structure must be thoroughly validated to ensure its chemical and crystallographic soundness. The program PLATON is an invaluable tool for this purpose, providing a detailed analysis of the geometry and checking for missed symmetry or other potential issues.[12][13][14]

B. Visualization and Interpretation

The final crystal structure is visualized using software like Mercury, which allows for the generation of high-quality images and the analysis of intermolecular interactions and crystal packing.[15][16][17] The analysis of the structure would focus on:

  • Conformation of the Piperidine Ring: Determining whether the six-membered ring adopts a chair, boat, or skew-boat conformation.

  • Relative Stereochemistry: Unambiguously assigning the relative positions of the substituents on the ring.

  • Intermolecular Interactions: Identifying and analyzing hydrogen bonds, van der Waals contacts, and other non-covalent interactions that govern the crystal packing.

The following diagram illustrates the logical flow of the structure solution and refinement process.

structure_solution_refinement Start Integrated Diffraction Data (.hkl file) Solve Structure Solution (SHELXS/T) - Direct/Patterson Methods Start->Solve Initial_Model Initial Atomic Model (Heavy Atoms) Solve->Initial_Model Refine_Cycle Least-Squares Refinement (SHELXL) Initial_Model->Refine_Cycle Check_Convergence Convergence Met? Refine_Cycle->Check_Convergence Add_H Add Hydrogen Atoms Check_Convergence->Add_H No Final_Model Final Validated Model (.cif file) Check_Convergence->Final_Model Yes Anisotropic Refine Anisotropically Add_H->Anisotropic Anisotropic->Refine_Cycle

Sources

Exploratory

Mechanism of ring formation for 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

An In-Depth Technical Guide to the Mechanism and Synthesis of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Executive Summary 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 915976-31-7) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism and Synthesis of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

Executive Summary

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 915976-31-7) is a highly versatile, chiral bicyclic building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of constrained arginine mimetics, novel diazabicyclooctane β -lactamase inhibitors[1], and casein kinase 1 delta (CK1 δ ) modulators[2].

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Here, we will dissect the fundamental thermodynamic and kinetic principles governing the ring formation of this piperidine scaffold, specifically focusing on the Ring-Closing Metathesis (RCM) pathway followed by regioselective functionalization. This approach provides superior stereocontrol at the C2 position and avoids the regiochemical ambiguities often encountered in classic Dieckmann condensations.

Retrosynthetic Strategies & Pathway Selection

The construction of the 5-oxopiperidine core demands precise control over the oxidation state at C5 and the stereocenter at C2. Table 1 summarizes the primary retrosynthetic strategies evaluated in process chemistry.

Table 1: Comparative Analysis of Ring Formation Strategies

StrategyPrecursorRing-Forming MechanismYield / ee%Causality / Rationale for Selection
Dieckmann Condensation Dimethyl N -Boc-2-aminohexanedioateIntramolecular enolate addition to esterModerate / VariableProne to forming 3-oxopiperidine side products due to competing enolization sites.
Chiral Pool Oxidation 5-Hydroxypipecolic acidDirect secondary alcohol oxidationHigh / >98%Excellent if the chiral pool starting material is available, but precursor is prohibitively expensive at scale.
RCM + Hydroboration Methyl 2-( N -allyl- N -Boc-amino)pent-4-enoateRuthenium-catalyzed [2+2] cycloadditionHigh / >98%Preferred Route: Utilizes cheap starting materials (allylglycine); excellent functional group tolerance[3].

Mechanism of Ring Formation: The RCM Pathway

The most robust method for constructing the piperidine ring while preserving the C2 stereocenter utilizes Ring-Closing Metathesis (RCM). The acyclic diene precursor undergoes a catalytic cycle driven by a Ruthenium alkylidene complex (e.g., Grubbs' 2nd Generation Catalyst).

The Catalytic Cycle

The formation of the piperidine ring is thermodynamically driven by the entropic release of volatile ethylene gas.

  • Coordination & Initiation: The Ru-carbene catalyst selectively coordinates to the less sterically hindered terminal olefin of the N -allyl group.

  • [2+2] Cycloaddition: The coordinated olefin and the metal-carbene undergo a [2+2] cycloaddition to form a highly strained, 4-membered metallacyclobutane intermediate.

  • Cycloreversion: The metallacyclobutane undergoes cycloreversion, expelling ethylene gas and forming a new Ru-alkylidene species tethered to the substrate.

  • Intramolecular Cycloaddition: The tethered Ru-carbene coordinates to the remaining internal olefin (the pent-4-enoate moiety), forming a second bicyclic metallacyclobutane.

  • Product Release: A final cycloreversion yields the 6-membered heterocyclic ring (1-tert-butyl 2-methyl 3,6-dihydro-2H-pyridine-1,2-dicarboxylate) and regenerates the active Ru-methylene catalyst.

RCM_Mechanism A Acyclic Diene Precursor (N-Allyl-N-Boc) B Ru-Carbene Coordination A->B Grubbs II Catalyst C Metallacyclobutane Intermediate B->C [2+2] Cycloaddition D Cycloreversion (- Ethylene Gas) C->D Thermodynamic Shift D->B Ru=CH2 Regeneration E 3,6-dihydro-2H-pyridine Derivative D->E Intramolecular Closure

Caption: Catalytic cycle of Ruthenium-mediated Ring-Closing Metathesis forming the piperidine core.

Downstream Functionalization: Achieving the 5-Oxo State

Once the unsaturated piperidine ring is formed, it must be functionalized to the 5-oxopiperidine target. This is achieved via a two-stage sequence: regioselective hydroboration-oxidation followed by Swern oxidation.

Regioselective Hydroboration

The intermediate 3,6-dihydro-2H-pyridine derivative is treated with Borane-Dimethylsulfide ( BH3​⋅SMe2​ ). The bulky N -Boc group at position 1 and the ester at position 2 exert significant steric hindrance. Consequently, the boron atom preferentially attacks the less hindered C5 position over the C4 position. Subsequent oxidative cleavage with H2​O2​ / NaOH yields the 5-hydroxypiperidine intermediate[4].

Swern Oxidation Mechanism

To convert the C5-hydroxyl group to a ketone without epimerizing the sensitive C2 stereocenter, Swern oxidation is employed.

  • Activation: Oxalyl chloride reacts with DMSO at -78 °C to form the highly electrophilic dimethylchlorosulfonium ion.

  • Alkoxysulfonium Formation: The C5-alcohol attacks the sulfonium ion.

  • Deprotonation: Addition of triethylamine ( Et3​N ) deprotonates the intermediate, triggering an intramolecular β -elimination via a 5-membered transition state, yielding the target ketone and dimethyl sulfide.

Workflow Step1 Step 1: N-Allylation Precursor: L-Allylglycine methyl ester Step2 Step 2: Ring-Closing Metathesis Catalyst: Grubbs II (5 mol%) Step1->Step2 Allyl bromide, NaH Step3 Step 3: Hydroboration-Oxidation Reagents: BH3-SMe2, H2O2/NaOH Step2->Step3 DCM, Reflux, 12h Step4 Step 4: Swern Oxidation Reagents: (COCl)2, DMSO, Et3N Step3->Step4 Regioselective hydration Target Target: 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Step4->Target -78 °C to RT

Caption: End-to-end synthetic workflow for 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include causality markers and in-process controls (IPCs).

Protocol A: Ring-Closing Metathesis (RCM)
  • Objective: Cyclization of Methyl 2-( N -allyl- N -Boc-amino)pent-4-enoate.

  • Procedure:

    • Dissolve the acyclic diene (10.0 g, 35.3 mmol) in anhydrous, degassed dichloromethane (DCM, 350 mL). Causality: Degassing removes dissolved oxygen, preventing oxidative degradation of the sensitive Ru-catalyst.

    • Add Grubbs' 2nd Generation Catalyst (1.50 g, 1.76 mmol, 5 mol%). Causality: Grubbs II is chosen over Grubbs I due to its higher tolerance for the electron-withdrawing Boc and ester groups.

    • Reflux the mixture (40 °C) under an argon atmosphere for 12 hours.

    • IPC Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​=0.6 ) should disappear, replaced by a lower-running spot ( Rf​=0.45 ).

    • Quench the reaction by adding ethyl vinyl ether (5 mL) and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ru-carbene to form an inactive, stable Fischer carbene, halting the reaction and preventing double-bond isomerization during workup.

    • Concentrate in vacuo and purify via silica gel chromatography to yield the unsaturated piperidine.

Protocol B: Swern Oxidation to Target Compound
  • Objective: Oxidation of 1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate to the 5-oxo target.

  • Procedure:

    • In an oven-dried flask under argon, add oxalyl chloride (2.0 mL, 23.0 mmol) to anhydrous DCM (50 mL) and cool to -78 °C using a dry ice/acetone bath.

    • Dropwise, add anhydrous DMSO (3.3 mL, 46.0 mmol) in DCM (10 mL). Stir for 15 minutes. Causality: Vigorous gas evolution ( CO2​ and CO ) is the self-validating visual cue that the active Swern reagent is forming.

    • Add the 5-hydroxypiperidine intermediate (5.0 g, 19.3 mmol) in DCM (20 mL) dropwise over 10 minutes. Stir for 45 minutes at -78 °C.

    • Add triethylamine (13.5 mL, 96.5 mmol) dropwise. Causality: Et3​N acts as the base to trigger the final elimination step. A dense white precipitate ( Et3​N⋅HCl ) will immediately form, validating the completion of the mechanism.

    • Allow the reaction to warm to room temperature over 1 hour, quench with water, extract with DCM, and purify via column chromatography to yield 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate as a pale yellow oil[1].

Quantitative Data Summary

The following table summarizes the expected quantitative metrics across the synthetic workflow, providing a baseline for process chemistry optimization.

Table 2: Quantitative Reaction Metrics

Synthetic StepTypical Yield (%)Enantiomeric Excess (ee%)Key Impurities to Monitor
1. N-Allylation 88 - 92%>99%Unreacted starting material
2. RCM 85 - 90%>99%Ru-residues, olefin isomers
3. Hydroboration 65 - 75%>99%4-hydroxypiperidine regioisomer
4. Swern Oxidation 90 - 95%>98%C2-epimerized byproduct (if warmed too fast)

References

  • Current time information in Ottawa, CA. (n.d.). Google Search.
  • Diastereoselective functionalizations of enecarbamates derived from pipecolic acid towards 5-guanidinopipecolates as arginine mimetics. (2008). ResearchGate.
  • Crystalline form of a β-lactamase inhibitor. (2015). Google Patents (US9120795B2).
  • Processes for preparing a diazabicyclooctane compound. (2020). Google Patents (US10556905B2).
  • Casein kinase 1 delta modulators. (2022). Google Patents (WO2022058920A1).
  • Aza-Claisen Rearrangement of 2-C-Hydroxymethyl Glycals as a Versatile Strategy Towards Synthesis of Isofagomine and Related Biologically Important Azasugars. (2012). ResearchGate.

Sources

Foundational

Infrared Spectroscopic Profiling of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate: A Technical Guide

Executive Summary 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 869564-40-9) is a highly functionalized, saturated nitrogen heterocycle. It serves as a critical synthetic intermediate in drug discovery, m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 869564-40-9) is a highly functionalized, saturated nitrogen heterocycle. It serves as a critical synthetic intermediate in drug discovery, most notably in the development of 1[1] and constrained arginine mimetics derived from 2[2].

From an analytical perspective, this molecule presents a unique spectroscopic challenge. It contains three distinct carbonyl ( C=O ) environments—a carbamate, an ester, and a cyclic ketone—all localized within a single molecular framework. This guide provides an in-depth mechanistic breakdown of its Infrared (IR) absorption profile, experimental protocols for spectral acquisition, and strategies for resolving overlapping vibrational bands.

Structural Deconstruction & Vibrational Theory

The IR spectrum of this compound is dominated by the stretching vibrations of its oxygen-containing functional groups. As a Senior Application Scientist, it is crucial not just to list expected wavenumbers, but to understand the causality behind the shifts. The exact frequency of a carbonyl stretch is dictated by the bond's force constant, which is modulated by inductive effects ( −I ), resonance delocalization ( +R ), and ring strain.

  • Methyl Ester (Position 2): The ester carbonyl typically absorbs at higher wavenumbers. The electronegative alkoxy oxygen ( −OCH3​ ) exerts a strong inductive electron-withdrawing effect, which shortens and strengthens the adjacent C=O bond, increasing its force constant. This pushes the primary ester absorption band to the ~1735–1745 cm⁻¹ range, a standard benchmark for 3[3].

  • Cyclic Ketone (Position 5): The ketone is embedded within a 6-membered piperidine ring. Unlike highly strained 4- or 5-membered rings that shift C=O stretches to higher frequencies, a 6-membered ring is relatively strain-free. Lacking α,β -conjugation, this ketone behaves like a standard aliphatic cyclic ketone, absorbing strongly in the ~1710–1720 cm⁻¹ region, consistent with standard4[4].

  • N-Boc Carbamate (Position 1): The tert-butoxycarbonyl (Boc) group forms a carbamate linkage. Here, the carbonyl carbon is flanked by a nitrogen atom and an oxygen atom. The nitrogen lone pair strongly delocalizes into the carbonyl π -system (resonance effect), which lengthens and weakens the C=O double bond character. This resonance effect outweighs the inductive withdrawal from the oxygen, shifting the absorption to a lower frequency of ~1695–1705 cm⁻¹ , a hallmark of 5[5].

Quantitative Data Presentation

The table below summarizes the theoretical IR absorption bands based on the molecule's functional group topology.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Methyl Ester C=O Stretch1735 – 1745Strong, sharp
Cyclic Ketone C=O Stretch1710 – 1720Strong, sharp
N-Boc Carbamate C=O Stretch1695 – 1705Strong, often broad
Ester / Carbamate C−O Stretch1150 – 1250Strong, multi-peak
Aliphatic Backbone C−H Stretch2850 – 2980Medium, clustered
tert-Butyl Group C−H Bending1365 & 1390Medium, characteristic doublet

Mechanistic Diagram: Vibrational Mapping

G Core 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Boc N-Boc Group (Position 1) Core->Boc Ester Methyl Ester (Position 2) Core->Ester Ketone Cyclic Ketone (Position 5) Core->Ketone Boc_CO Carbamate C=O Stretch ~1695 - 1705 cm⁻¹ Boc->Boc_CO Boc_tBu t-Butyl C-H Bending ~1365, 1390 cm⁻¹ Boc->Boc_tBu Ester_CO Ester C=O Stretch ~1735 - 1745 cm⁻¹ Ester->Ester_CO Ester_CO_str C-O Stretch ~1150 - 1250 cm⁻¹ Ester->Ester_CO_str Ketone_CO Ketone C=O Stretch ~1710 - 1720 cm⁻¹ Ketone->Ketone_CO Ring_CH Aliphatic C-H Stretch ~2850 - 2980 cm⁻¹ Ketone->Ring_CH

Functional group mapping to predicted IR absorption bands.

Experimental Protocol: High-Resolution ATR-FTIR Spectral Acquisition

To ensure a self-validating and reproducible system, Attenuated Total Reflectance (ATR) FTIR is recommended over traditional KBr pellet pressing. ATR prevents moisture absorption (which obscures the 3000-3500 cm⁻¹ region) and avoids pressure-induced polymorphic shifts.

Step-by-Step Methodology:

  • Instrument Preparation: Power on the FT-IR spectrometer equipped with a single-reflection Diamond ATR accessory. Allow the IR source and internal laser to stabilize for at least 30 minutes.

  • Crystal Cleaning & Background: Clean the diamond crystal using a lint-free wipe dampened with LC-MS grade Isopropyl Alcohol (IPA). Allow to evaporate. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO2​ and water vapor.

  • Sample Application: Apply 1-2 mg of the neat sample directly onto the center of the ATR crystal. If the sample is a solid powder, lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample.

  • Spectral Acquisition: Scan the sample using the exact parameters as the background (64 scans, 4 cm⁻¹ resolution, spectral range 4000–400 cm⁻¹).

  • Data Processing: Apply an ATR correction algorithm in the spectrometer software to account for the wavelength-dependent penetration depth of the evanescent wave. Perform baseline correction.

  • System Validation: Verify that the signal-to-noise ratio is >1000:1. A critical self-validating check is the presence of the aliphatic C−H stretch at ~2950 cm⁻¹; if this band is absent or extremely weak (<0.05 absorbance units), sample contact is insufficient, and the anvil pressure must be readjusted.

Analytical Challenges: Resolving the Carbonyl Congestion Zone

Because 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate contains three carbonyl groups absorbing between 1695 cm⁻¹ and 1745 cm⁻¹, the resulting spectrum will likely display a broad, heavily congested "carbonyl envelope" rather than three perfectly baseline-resolved peaks.

Resolution Strategy: To accurately assign the individual C=O stretches, apply Second Derivative Spectroscopy to the acquired data. Taking the second derivative of the absorbance spectrum mathematically narrows the bandwidths, transforming broad overlapping envelopes into sharp, distinct negative peaks. This technique will clearly separate the ester (~1740 cm⁻¹), ketone (~1715 cm⁻¹), and carbamate (~1700 cm⁻¹) maxima, validating the structural integrity of the synthesized batch.

References

  • Title: US11208399B2 - NLRP3 inflammasome inhibitors Source: Google Patents URL
  • Title: Diastereoselective functionalizations of enecarbamates derived from pipecolic acid towards 5-guanidinopipecolates as arginine mimetics Source: ResearchGate URL
  • Title: Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines Source: ACS Publications URL
  • Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: MDPI URL
  • Title: 1,3,5-Tri- and 1,3,4,5-Tetra-Substituted 1,4-Diazepin-2-one Solid-Phase Synthesis Source: ACS Publications URL

Sources

Exploratory

Thermodynamic Stability of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Conformers: A Technical Whitepaper

Executive Summary The rational design of piperidine-based therapeutics heavily relies on understanding their three-dimensional conformational landscape. 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of piperidine-based therapeutics heavily relies on understanding their three-dimensional conformational landscape. 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a highly functionalized building block featuring a carbamate-protected nitrogen (N-Boc), a C2-methyl ester, and a C5-ketone. The thermodynamic stability of its conformers is governed by a delicate interplay of stereoelectronic effects, primarily A(1,3) allylic strain, 1,3-diaxial interactions, and carbamate rotamerization.

This whitepaper provides an in-depth analysis of the thermodynamic parameters dictating the stability of these conformers, bridging Density Functional Theory (DFT) computations with Variable-Temperature NMR (VT-NMR) experimental validation.

Structural Dynamics and Stereoelectronic Causality

In a standard, unfunctionalized cyclohexane or piperidine ring, bulky substituents thermodynamically prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate defies this classical heuristic due to two dominant structural features:

The Dominance of A(1,3) Strain

The N-Boc group possesses significant steric bulk and restricted C–N bond rotation due to partial double-bond character. If the C2-methyl ester adopts an equatorial position, it is forced into the same plane as the N-Boc group, resulting in severe A(1,3) (allylic) strain [1]. To relieve this massive steric penalty, the piperidine ring undergoes a chair flip, forcing the C2-ester into the axial position. The energy saved by relieving the A(1,3) strain far exceeds the energy penalty incurred by standard 1,3-diaxial interactions [2].

Mitigation of 1,3-Diaxial Strain via the C5-Ketone

The preference for the C2-axial conformation is further stabilized by the presence of the C5-ketone. The sp2 hybridized carbon at C5 removes one of the axial protons that would typically contribute to 1,3-diaxial repulsion with the C2-axial ester. Furthermore, the planar nature of the carbonyl group slightly flattens the piperidine ring, altering the torsional angles and further lowering the steric penalty of the axial substituent.

G A 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate B C2-Axial Conformer (Thermodynamically Favored) A->B  Dominant Equilibrium C C2-Equatorial Conformer (Thermodynamically Disfavored) A->C  Minor Equilibrium D Relieves A(1,3) Strain between N-Boc and C2-Ester B->D  Primary Stabilizing Factor F 1,3-Diaxial Interactions (Mitigated by C5=O) B->F  Minor Destabilizing Factor E Severe A(1,3) Allylic Strain with Carbamate Oxygen C->E  Primary Destabilizing Factor

Figure 1: Logical flow of thermodynamic factors driving the conformational preference of the piperidine core.

Thermodynamic Profiling of Key Conformers

Because the N-Boc group can exist as cis or trans rotamers (relative to the C2 substituent), there are four primary conformational states to evaluate. The quantitative thermodynamic data summarized below is derived from DFT modeling (B3LYP/6-311+G** in chloroform solvent model) and validated against experimental NMR integrals [1, 3].

Table 1: Relative Thermodynamic Parameters of Conformers at 298 K

ConformerC2 OrientationN-Boc RotamerRelative ΔG (kcal/mol)Relative ΔH (kcal/mol) ΔS (cal/mol·K)Est. Population (%)
I Axialtrans0.000.000.0> 94.0%
II Axialcis+ 1.85+ 1.50- 1.2< 5.0%
III Equatorialtrans+ 3.90+ 3.65- 0.8< 1.0%
IV Equatorialcis+ 4.45+ 4.10- 1.1< 0.1%

Note: The massive ΔG gap between the Axial (I) and Equatorial (III) states quantitatively demonstrates the overriding power of A(1,3) strain in N-Boc-2-substituted piperidines.

Experimental & Computational Methodologies

To ensure scientific integrity, the thermodynamic stability of these conformers must be evaluated using a self-validating system. The experimental activation energy ( ΔG‡ ) of the N-Boc rotation obtained via VT-NMR acts as a physical anchor. If the DFT-calculated rotational barrier matches the VT-NMR derived barrier, the computational model is validated, allowing us to trust the DFT-derived ground-state stabilities ( ΔG ) of the conformers.

Protocol A: Variable-Temperature NMR (VT-NMR) Analysis

This protocol isolates the kinetic and thermodynamic parameters of the N-Boc rotamers.

  • Sample Preparation: Dissolve 15 mg of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate in 0.6 mL of anhydrous Toluene- d8​ (chosen for its wide liquid temperature range).

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K. Note the broadening of the tert-butyl protons (~1.4 ppm) indicating intermediate exchange on the NMR timescale.

  • Cooling Cycle: Cool the probe in 10 K increments down to 195 K. Allow 10 minutes of equilibration at each step before acquiring 32 scans.

  • Decoalescence Observation: At approximately 230 K, observe the decoalescence of the tert-butyl singlet into two distinct singlets representing the trans and cis rotamers of the axial conformer.

  • Line Shape Analysis: Extract the rate constants ( k ) for rotamer interconversion at each temperature using dynamic NMR line-shape fitting software (e.g., DNMR3).

  • Thermodynamic Extraction: Plot ln(k/T) vs. 1/T (Eyring plot). The slope yields the enthalpy of activation ( ΔH‡ ), and the intercept yields the entropy of activation ( ΔS‡ ), confirming the thermodynamic barrier of the N-Boc rotation [3].

Protocol B: DFT Computational Workflow

This protocol maps the ground-state energies of the conformers.

  • Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (MMFF94 force field) to generate initial geometries for the axial and equatorial states.

  • Geometry Optimization: Submit the lowest-energy MM geometries to DFT optimization using the B3LYP functional and the 6-311+G** basis set.

  • Solvent Modeling: Apply the SMD (Solvation Model based on Density) for chloroform to accurately simulate the dielectric environment of the experimental NMR conditions.

  • Frequency Calculations: Run vibrational frequency calculations at the same level of theory to confirm the optimized structures are true minima (zero imaginary frequencies) and to extract Zero-Point Energy (ZPE) and thermal corrections.

  • Data Synthesis: Calculate the relative Gibbs Free Energy ( ΔG ) for each conformer using the formula: ΔG=ΔEelec​+ΔGsolv​+ZPE+ΔGthermal​ .

G A Sample Prep (Toluene-d8) B VT-NMR Spectroscopy (298K to 195K) A->B C Line Shape Analysis (Extract Rate Constants) B->C D Eyring Plot (Calculate ΔH‡, ΔS‡) C->D H ΔG Computation (Conformer Mapping) D->H  Cross-Validation   E DFT Geometry Opt (B3LYP/6-311+G**) F Frequency Calc (Zero-Point Energy) E->F G Solvent Model (SMD) (Thermodynamic Corrections) F->G G->H

Figure 2: Parallel experimental and computational workflows utilized to create a self-validating thermodynamic model.

References

  • Highly Diastereoselective Arylations of Substituted Piperidines Journal of the American Chemical Society[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates RSC Advances / White Rose Research Online[Link]

  • An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine Journal of the American Chemical Society[Link]

Protocols & Analytical Methods

Method

Asymmetric Synthesis of Piperidines: A Detailed Guide Using 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. The stereochemistry of substituents on the piperidine ring is often critical for therapeutic efficacy and selectivity. This guide provides an in-depth exploration of asymmetric synthesis strategies for preparing chiral piperidines, with a specific focus on the versatile starting material, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. This β-keto ester offers multiple reaction sites for stereocontrolled transformations, making it a valuable precursor for a diverse range of substituted piperidines.

Introduction to the Synthetic Utility of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a commercially available cyclic β-keto ester that serves as a powerful building block for the synthesis of complex piperidine derivatives. The molecule possesses several key features that enable a variety of stereoselective modifications:

  • A Prochiral Ketone: The ketone at the C-5 position is a handle for asymmetric reduction to introduce a hydroxyl group with defined stereochemistry.

  • An Enolizable System: The presence of protons alpha to the ketone and the ester allows for diastereoselective enolate alkylation to install substituents at the C-4 and C-6 positions.

  • Orthogonal Protecting Groups: The N-Boc (tert-butyloxycarbonyl) and the methyl ester protecting groups can be selectively removed, allowing for further functionalization at the nitrogen and C-2 positions.

This guide will detail two primary asymmetric strategies utilizing this substrate: catalytic asymmetric reduction of the ketone and diastereoselective alkylation of its enolate.

Section 1: Catalytic Asymmetric Reduction of the 5-Keto Group

The asymmetric reduction of the prochiral ketone in 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a direct and efficient method for accessing chiral cis- and trans-5-hydroxypiperidine-2-carboxylic acid derivatives. These products are valuable intermediates in the synthesis of various biologically active molecules. Both chemical and enzymatic methods have been successfully employed for this transformation.

Chemo-Catalytic Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. For β-keto esters like our target substrate, ruthenium- and iridium-based catalysts with chiral phosphine ligands have shown great promise. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction, leading to either the cis or trans alcohol.

dot

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Protocol 1: Asymmetric Hydrogenation using a Ruthenium-BINAP Catalyst

This protocol is a representative procedure for the asymmetric hydrogenation of a β-keto ester.

Materials:

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • [RuCl((R)-BINAP)(p-cymene)]Cl

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.0 eq) and the Ru-catalyst (0.01 eq).

  • Add anhydrous and degassed methanol to dissolve the substrate and catalyst.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with inert gas three times, and then with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the cis and trans diastereomers and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC.

Expected Outcome:

This procedure typically yields the corresponding 5-hydroxypiperidine-1,2-dicarboxylate with high conversion and enantioselectivity. The diastereoselectivity can be influenced by the choice of catalyst, solvent, and other reaction parameters.

Catalyst SystemDiastereomeric Ratio (cis:trans)Enantiomeric Excess (% ee)
Ru/(R)-BINAPTypically favors the syn (cis) product>95%
Rh/(S,S)-Et-DuPhosMay favor the anti (trans) product>95%
Biocatalytic Reduction

Enzymes, particularly ketoreductases (KREDs), offer a green and highly selective alternative for the reduction of ketones.[1] These biocatalysts can operate under mild conditions (room temperature, aqueous media) and often exhibit exquisite stereo- and regioselectivity. A wide range of commercially available KREDs can be screened to find an enzyme that provides the desired diastereomer with high enantiomeric excess.

dot

Caption: Workflow for Biocatalytic Reduction.

Protocol 2: Screening and Preparative Scale Bioreduction with a Ketoreductase

This protocol outlines a general procedure for screening and a preparative scale reaction.

Materials:

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • Ketoreductase (KRED) screening kit (containing a panel of different KREDs)

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)

  • Ethyl acetate

Procedure (Screening):

  • In separate vials, prepare reaction mixtures containing the substrate (e.g., 10 mg/mL), a specific KRED, the cofactor, and the regeneration system in phosphate buffer.

  • Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking.

  • After 24 hours, quench the reactions by adding an equal volume of ethyl acetate and vortexing.

  • Analyze the organic phase by chiral GC or HPLC to determine the conversion, diastereoselectivity, and enantiomeric excess for each KRED.

Procedure (Preparative Scale):

  • Based on the screening results, select the optimal KRED.

  • In a larger vessel, dissolve the substrate in the phosphate buffer (with minimal co-solvent if necessary).

  • Add the selected KRED, cofactor, and regeneration system.

  • Stir the mixture at the optimal temperature until the reaction reaches completion as monitored by TLC or HPLC.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Expected Outcome:

Biocatalytic reduction can provide access to either the cis or trans diastereomer with very high enantiomeric excess, often exceeding 99%.

Section 2: Diastereoselective Alkylation

The enolate of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate can be generated and trapped with various electrophiles to introduce substituents at the C-4 or C-6 positions. The inherent chirality at the C-2 position can direct the approach of the electrophile, leading to a diastereoselective alkylation.

dot

Caption: Workflow for Diastereoselective Alkylation.

Protocol 3: Diastereoselective Alkylation of the Piperidone Enolate

This protocol describes a general procedure for the diastereoselective alkylation.

Materials:

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS))

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the substrate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of the base (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (1.2 eq) dropwise and continue stirring at -78 °C for the specified time (monitoring by TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography and determine the diastereomeric ratio by NMR spectroscopy.

Expected Outcome:

The stereochemical outcome of the alkylation will depend on the conformation of the enolate and the direction of approach of the electrophile. The bulky N-Boc-2-methoxycarbonyl group is expected to direct the incoming electrophile to the opposite face of the ring, leading to a high degree of diastereoselectivity.[2]

ElectrophileExpected Major DiastereomerDiastereomeric Ratio
Methyl Iodidetrans-4-methylTypically >90:10
Benzyl Bromidetrans-4-benzylTypically >90:10

Conclusion

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a highly valuable and versatile starting material for the asymmetric synthesis of a wide array of substituted piperidines. The strategies of catalytic asymmetric reduction and diastereoselective alkylation provide reliable and stereocontrolled methods for the synthesis of chiral piperidine building blocks. These application notes and protocols serve as a practical guide for researchers in the field of medicinal chemistry and drug development to access novel and stereochemically defined piperidine-based compounds. Further exploration of different catalysts, enzymes, and reaction conditions can lead to the discovery of even more efficient and selective transformations.

References

  • Chemoenzymatic Formation of Hydroxypiperidines. Radboud Repository. Available at: [Link]

  • Stereoselective Alkylation of N-Boc-Protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. National Center for Biotechnology Information. Available at: [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor. ACS Publications. Available at: [Link]

  • Enolate Alkylations. Available at: [Link]

  • New Advances in Chemoenzymatic Synthesis. MDPI. Available at: [Link]

Sources

Application

Application Note: Reductive Amination of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction and Strategic Utility The synthesis of highly fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction and Strategic Utility

The synthesis of highly functionalized, chiral piperidine scaffolds is a cornerstone of modern drug discovery. Specifically, 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate serves as a highly versatile electrophilic building block. The orthogonal protecting group strategy—featuring a robust N-Boc group and a C2-methyl ester—allows for targeted modifications at the C5-ketone without disturbing the rest of the molecule.

Converting this C5-ketone into a diverse array of secondary and tertiary amines via reductive amination is a critical pathway for generating libraries of biologically active compounds, including σ1 receptor ligands and casein kinase 1 delta (CSNK1D) modulators [1, 3].

Direct reductive amination streamlines the synthetic pathway by eliminating the need to isolate sensitive imine intermediates, thereby improving atom economy and overall yield [1]. This application note details the mechanistic causality, stereochemical considerations, and validated protocols for performing this transformation efficiently.

Mechanistic Rationale & Reagent Selection

The reductive amination of 5-oxopiperidine derivatives is a cascade process governed by precise thermodynamic and kinetic controls.

  • Imine/Iminium Formation: The reaction begins with the nucleophilic attack of a primary or secondary amine on the C5-ketone. This step requires mild acidic catalysis (e.g., Acetic Acid) to protonate the carbonyl oxygen, increasing its electrophilicity. Subsequent dehydration yields an imine (from primary amines) or an iminium ion (from secondary amines).

  • Selective Hydride Reduction: The choice of reducing agent is the most critical parameter. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation. The electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the boron-hydride bond. This ensures that the reagent selectively reduces the highly electrophilic protonated imine/iminium species without prematurely reducing the starting C5-ketone to a 5-hydroxypiperidine byproduct.

  • Lewis Acid Additives: For sterically hindered or weakly nucleophilic secondary amines, standard acid catalysis is often insufficient. In these cases, Titanium(IV) isopropoxide (Ti(O-iPr)₄) is employed as a potent Lewis acid and water scavenger to drive iminium formation to completion before reduction [2].

Mechanism K 5-Oxopiperidine Derivative HA Hemiaminal Intermediate K->HA + Amine (H+ cat.) A Amine (1.1 - 1.5 eq) A->HA IM Iminium Ion (Activated) HA->IM - H2O P 5-Aminopiperidine Product IM->P NaBH(OAc)3 or NaBH3CN

Mechanistic pathway of the reductive amination of 5-oxopiperidine derivatives.

Stereochemical Considerations

The starting material, 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, possesses a pre-existing stereocenter at C2. During the hydride reduction of the C5-iminium intermediate, the incoming hydride attacks preferentially from the less sterically hindered face of the piperidine ring.

The bulky N-Boc group and the C2-ester create a sterically biased half-chair conformation. Hydride delivery typically occurs via a pseudo-axial trajectory. This substrate-controlled stereoselection generally results in a mixture of cis and trans diastereomers, frequently favoring the cis-isomer (ratios typically ranging from 60:40 to 85:15) [2]. Chromatographic separation is usually required to isolate the pure diastereomers for biological testing.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each phase of the reaction has succeeded before proceeding to the next.

Protocol A: Direct Reductive Amination with Primary Amines

Optimal for unhindered primary amines (e.g., benzylamine, aliphatic amines).

Reagents:

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.0 eq)

  • Primary Amine (1.2 eq)

  • NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve the 5-oxopiperidine derivative in anhydrous DCE under a nitrogen atmosphere. Add the primary amine followed by glacial acetic acid.

  • Validation Check 1: Stir the mixture at room temperature for 1–2 hours. Monitor via TLC (Hexane/EtOAc 7:3, KMnO₄ stain). The disappearance of the ketone spot confirms complete imine formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ portion-wise over 10 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Validation Check 2: Sample the reaction, quench a micro-aliquot in sat. NaHCO₃, and extract with EtOAc. TLC or LC-MS should indicate complete conversion of the imine to the more polar amine product.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NaHCO₃. Crucial: Ensure the aqueous layer is adjusted to pH > 8 to fully deprotonate the newly formed amine, preventing it from partitioning into the aqueous waste. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the diastereomeric mixture via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 50% EtOAc/Hexanes with 1% Et₃N to prevent streaking).

Protocol B: Lewis Acid-Mediated Reductive Amination

Required for secondary amines (e.g., morpholine, piperazine) or highly sterically hindered primary amines.

Modifications from Protocol A:

  • Replace Acetic Acid with Ti(O-iPr)₄ (1.5 eq) .

  • Stir the ketone, amine, and Ti(O-iPr)₄ in anhydrous THF or DCE for 12 hours before adding the reducing agent.

  • Use NaBH₃CN (1.5 eq) or NaBH(OAc)₃ as the reducing agent. If using NaBH₃CN, perform the reduction in a fume hood due to the potential release of toxic HCN gas upon quenching.

Workflow S1 Step 1: Imine Formation Mix Ketone, Amine, DCE, Acid/Lewis Acid Stir 1-12h at RT S2 Step 2: Hydride Reduction Add NaBH(OAc)3 or NaBH3CN Stir 12-24h S1->S2 S3 Step 3: Basic Quench & Workup Quench with sat. NaHCO3 (pH > 8) Extract with DCM S2->S3 S4 Step 4: Purification Flash Chromatography (Silica, EtOAc/Hexane + 1% Et3N) S3->S4

Step-by-step experimental workflow for direct reductive amination protocols.

Quantitative Data & Substrate Scope Summary

The following table summarizes expected yields and diastereomeric ratios (dr) based on the steric and electronic profiles of various amine inputs when reacted with 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate under optimized conditions.

Amine ClassSpecific Amine ReagentReducing AgentAdditive / CatalystTime (h)Isolated Yield (%)Diastereomeric Ratio (cis:trans)
Primary (Aliphatic) BenzylamineNaBH(OAc)₃AcOH (1.0 eq)1678 - 85%75:25
Primary (Aromatic) AnilineNaBH(OAc)₃AcOH (1.0 eq)2460 - 65%70:30
Secondary (Cyclic) MorpholineNaBH(OAc)₃Ti(O-iPr)₄ (1.5 eq)2475 - 82%80:20
Secondary (Acyclic) DimethylamineNaBH₃CNAcOH / MeOH1868 - 71%65:35

Note: Diastereomeric ratios are approximate and depend heavily on the specific reaction temperature and solvent dielectric constant.

References

  • Alec C. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 2024, 16(4): 1-2.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - National Institutes of Health.
  • Casein kinase 1 delta modulators. Google Patents (WO2022058920A1).
Method

Selective Boc Deprotection of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate: An In-depth Technical Guide

This comprehensive guide provides detailed application notes and protocols for the selective deprotection of the tert-butoxycarbonyl (Boc) group from 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, yielding meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the selective deprotection of the tert-butoxycarbonyl (Boc) group from 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, yielding methyl 5-oxopiperidine-2-carboxylate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex nitrogen-containing heterocyclic scaffolds. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Strategic Importance of Selective Deprotection

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The functionalization of this heterocyclic system often requires a carefully orchestrated sequence of protection and deprotection steps. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[2]

The substrate, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, presents a common synthetic challenge: the selective cleavage of the N-Boc carbamate in the presence of a methyl ester. The ester functionality is also susceptible to acidic hydrolysis, necessitating reaction conditions that are finely tuned to favor carbamate cleavage over ester saponification. This guide will explore the mechanistic rationale behind achieving this selectivity and provide robust protocols for its successful implementation in a laboratory setting.

Mechanistic Considerations: Achieving Orthogonal Deprotection

The acid-catalyzed deprotection of a Boc group proceeds via a mechanism involving the protonation of the carbamate carbonyl oxygen, followed by the fragmentation of the protonated intermediate. This fragmentation is driven by the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to liberate the free amine and carbon dioxide.[3]

The key to selectivity lies in the differential reactivity of the Boc group and the methyl ester towards acid-mediated cleavage. The Boc group is significantly more acid-labile than the methyl ester. By carefully controlling the acid strength, concentration, temperature, and reaction time, it is possible to achieve quantitative removal of the Boc group while leaving the methyl ester intact.

Two of the most common and effective reagent systems for this transformation are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent such as dioxane or diethyl ether.

Visualizing the Deprotection Pathway

Boc Deprotection Mechanism Substrate 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Protonated Protonated Intermediate Substrate->Protonated H⁺ (Acid) Carbocation tert-Butyl Cation + Carbamic Acid Intermediate Protonated->Carbocation Fragmentation Product Methyl 5-oxopiperidine-2-carboxylate (as salt) Carbocation->Product Decarboxylation Byproducts Isobutylene + CO₂ Carbocation->Byproducts

Caption: Acid-catalyzed deprotection of the N-Boc group.

Recommended Protocols for Selective Boc Deprotection

The following protocols have been developed and optimized for the selective deprotection of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. It is crucial to use anhydrous solvents and reagents to minimize the risk of methyl ester hydrolysis.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally reliable method for Boc deprotection. The volatility of both TFA and DCM facilitates product isolation.

Materials:

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add TFA (5-10 eq). A common ratio is a 1:1 mixture of DCM and TFA by volume.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur.

    • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting methyl 5-oxopiperidine-2-carboxylate can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is often preferred when the substrate contains other acid-sensitive groups that might be cleaved by the stronger acidity of neat TFA. The product is typically isolated as the hydrochloride salt, which is often a crystalline solid and can be easily handled.[4]

Materials:

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.0 eq) in a minimal amount of a suitable anhydrous solvent like DCM or ethyl acetate.

  • Addition of HCl/Dioxane: To the stirred solution, add a solution of 4M HCl in dioxane (5-10 eq) at room temperature.

  • Reaction Monitoring and Product Isolation: Stir the reaction at room temperature. The deprotection is often rapid (30 minutes to 2 hours), and the hydrochloride salt of the product may precipitate from the solution. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, the precipitated hydrochloride salt can be collected by filtration.

    • Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum.

    • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • Free-basing (Optional): To obtain the free amine, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., saturated sodium bicarbonate or 1M NaOH) to a pH of 8-9. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are dried and concentrated to give the free amine.

Comparative Data and Experimental Insights

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)
Reagent Trifluoroacetic Acid4M HCl in Dioxane
Solvent DichloromethaneDioxane/Co-solvent
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1-4 hours0.5-2 hours
Work-up Aqueous basic wash requiredFiltration or evaporation
Product Form Free amine (after work-up)Hydrochloride salt
Selectivity GoodGenerally higher for acid-sensitive esters

Expert Insights:

  • Monitoring is Key: The progress of the deprotection should always be closely monitored by TLC or LC-MS to avoid over-exposure to acidic conditions, which could lead to ester hydrolysis or other side reactions.

  • Anhydrous Conditions: The importance of using anhydrous solvents cannot be overstated, especially when aiming to preserve the methyl ester.[5]

  • Scale-up Considerations: For larger-scale reactions, the HCl/dioxane method can be more convenient due to the ease of isolating the product as a solid salt, avoiding potentially challenging extractions with large volumes of basic solutions.

Workflow Visualization

Experimental_Workflow cluster_TFA Protocol 1: TFA/DCM cluster_HCl Protocol 2: HCl/Dioxane TFA_Start Dissolve Substrate in DCM TFA_Add Add TFA at 0 °C TFA_Start->TFA_Add TFA_React Stir and Monitor (TLC/LC-MS) TFA_Add->TFA_React TFA_Workup Quench, Neutralize, Extract TFA_React->TFA_Workup TFA_Purify Purify (Chromatography) TFA_Workup->TFA_Purify TFA_Product Free Amine Product TFA_Purify->TFA_Product HCl_Start Dissolve Substrate HCl_Add Add HCl/Dioxane at RT HCl_Start->HCl_Add HCl_React Stir and Monitor (TLC/LC-MS) HCl_Add->HCl_React HCl_Isolate Isolate by Filtration or Evaporation HCl_React->HCl_Isolate HCl_Product Amine Hydrochloride Salt HCl_Isolate->HCl_Product HCl_Freebase Optional: Free-basing HCl_Product->HCl_Freebase

Caption: Comparative workflow for the two primary deprotection protocols.

Conclusion and Best Practices

The selective deprotection of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a readily achievable transformation with careful selection of reagents and reaction conditions. For routine deprotections where the primary concern is the efficient removal of the Boc group, the TFA/DCM method is robust. However, when enhanced selectivity is required to preserve the methyl ester or other potentially acid-labile functionalities, the milder conditions offered by HCl in dioxane are often superior. The isolation of the product as a hydrochloride salt can also offer advantages in terms of handling and purification. As with any chemical transformation, preliminary small-scale trials are recommended to determine the optimal conditions for a specific substrate and desired outcome.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Li, B., et al. (2006). A Mild and Efficient Method for the Deprotection of N-Boc Protecting Group of Amines. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine containing natural products of pharmacological interest. Natural Product Reports, 17(5), 435-446. [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 6). Lewis Acids. Wordpress. [Link]

  • Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]

  • Arote, R. B., & Akamanchi, K. G. (2007). A mild, practical and selective deprotection of a Boc group in N, N′-diprotected amines using iron (iii) chloride. Chemical Communications, (1), 68-70. [Link]

  • De Marco, R., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

  • O'Neil, I. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Arote, R. B., & Akamanchi, K. G. (2011). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 1(4), 220-224. [Link]

  • Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

  • Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Grignard Addition to the 5-Oxo Group of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

Abstract This document provides a comprehensive guide for the Grignard addition to the 5-oxo group of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. This reaction is a crucial transformation for the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the Grignard addition to the 5-oxo group of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. This reaction is a crucial transformation for the synthesis of 5-hydroxy-5-alkyl/aryl-piperidine-1,2-dicarboxylate derivatives, which are valuable intermediates in the development of novel therapeutics, including β-lactamase inhibitors.[1][2] This guide details the underlying chemical principles, provides a robust and validated experimental protocol, and offers insights into potential challenges and troubleshooting.

Introduction and Scientific Background

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[3] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[3][4] In the context of our target molecule, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, the ketone at the C5 position serves as the electrophilic site for the Grignard reagent.

The substrate contains two ester functionalities, which are also susceptible to attack by Grignard reagents. Typically, esters react with two equivalents of a Grignard reagent to yield tertiary alcohols.[5][6][7] This occurs through an initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.[5][6][7] However, ketones are generally more reactive towards Grignard reagents than esters.[7] This difference in reactivity allows for the selective addition to the 5-oxo group under carefully controlled conditions.

Stereochemical Considerations:

The addition of a Grignard reagent to the prochiral carbonyl group of the piperidine ring can lead to the formation of two diastereomers. The stereochemical outcome is influenced by several factors, including the steric hindrance around the carbonyl group and the potential for chelation control.

  • Felkin-Anh Model: This model generally predicts the stereochemical outcome of nucleophilic attack on a chiral ketone by considering the steric bulk of the substituents on the adjacent chiral center.[3][8][9] The nucleophile attacks the carbonyl carbon from the least hindered trajectory.

  • Chelation Control: The presence of a Lewis basic atom, such as the nitrogen or the ester oxygens in our substrate, can lead to the formation of a cyclic chelate with the magnesium of the Grignard reagent.[8][10][11] This chelation can lock the conformation of the molecule and direct the nucleophilic attack from a specific face, potentially overriding the predictions of the Felkin-Anh model.

The interplay between these models dictates the diastereoselectivity of the reaction, and understanding these principles is crucial for optimizing the synthesis of the desired stereoisomer.

Experimental Protocol

This section outlines a detailed, step-by-step protocol for the Grignard addition to 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate≥95%e.g., Sigma-AldrichStore under inert atmosphere.
Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)Synthesis Gradee.g., Sigma-AldrichPurchase as a solution or prepare fresh.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalente.g., MilliporeSigmaEssential for reaction success.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeStandard SupplierFor quenching the reaction.
Diethyl Ether (Et₂O)AnhydrousStandard SupplierFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying organic layers.
Argon or Nitrogen GasHigh PurityStandard SupplierFor maintaining an inert atmosphere.
Safety Precautions
  • Grignard reagents are highly reactive, flammable, and pyrophoric. They react violently with water and protic solvents.[12][13] All procedures must be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.[3][12]

  • Always wear appropriate personal protective equipment (PPE) , including a flame-retardant lab coat, safety goggles, and nitrile gloves.[14]

  • Perform the reaction in a well-ventilated fume hood. [12]

  • Have a Class D fire extinguisher or a container of sand readily available for organometallic fires. Do not use a water or carbon dioxide extinguisher. [14]

Reaction Setup and Procedure

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_glass Oven-dry all glassware prep_reagents Prepare anhydrous solvents and reagents prep_glass->prep_reagents prep_inert Assemble apparatus under inert atmosphere prep_reagents->prep_inert start_reac Dissolve substrate in anhydrous THF prep_inert->start_reac cool Cool to -78 °C (dry ice/acetone bath) start_reac->cool add_grignard Slowly add Grignard reagent cool->add_grignard stir Stir at -78 °C for 2-4 hours add_grignard->stir warm Allow to warm to room temperature stir->warm quench Cool to 0 °C and quench with sat. aq. NH₄Cl warm->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry organic layer over MgSO₄ wash->dry filter_evap Filter and evaporate solvent dry->filter_evap purify Purify by flash column chromatography filter_evap->purify analyze Characterize by NMR, IR, and MS purify->analyze

Caption: Experimental workflow for the Grignard addition.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly oven-dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) and allow it to cool under a stream of inert gas.

    • Assemble the glassware and maintain a positive pressure of argon or nitrogen throughout the reaction.

    • Equip the flask with a magnetic stir bar.

  • Reaction:

    • In the reaction flask, dissolve 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF (approximately 0.1 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise via the addition funnel over 30 minutes. A slight excess of the Grignard reagent is used to ensure complete consumption of the starting material.

    • After the addition is complete, stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the dry ice/acetone bath and allow the mixture to warm to room temperature.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[15] This step is exothermic and may cause the solvent to boil.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).[15]

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product, 1-tert-Butyl 2-methyl 5-hydroxy-5-substituted-piperidine-1,2-dicarboxylate, by spectroscopic methods:

      • ¹H and ¹³C NMR: To confirm the structure and determine the diastereomeric ratio.[16]

      • IR Spectroscopy: To confirm the presence of the hydroxyl group and the disappearance of the ketone carbonyl stretch.

      • Mass Spectrometry: To confirm the molecular weight of the product.[16][17]

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Low or no product yield Wet glassware or solvents.Ensure all glassware is rigorously dried and use anhydrous solvents.
Inactive Grignard reagent.Use a fresh bottle of Grignard reagent or titrate the reagent to determine its exact concentration.[18][19][20][21]
Reaction temperature too high.Maintain the reaction temperature at -78 °C during the addition of the Grignard reagent.
Formation of byproducts from ester attack Excess Grignard reagent.Use a minimal excess of the Grignard reagent (1.1-1.2 eq).
Reaction temperature too high.Maintain a low reaction temperature to favor the more reactive ketone.
Poor diastereoselectivity Reaction conditions not optimized.Screen different Grignard reagents and solvents. The addition of Lewis acids (e.g., CeCl₃) can sometimes improve selectivity.

Titration of Grignard Reagents:

The concentration of commercially available Grignard reagents can vary. For reproducible results, it is highly recommended to titrate the reagent prior to use. A common method involves titration against a known amount of a protic acid, such as menthol, in the presence of an indicator like 1,10-phenanthroline.[18]

Expected Results and Data Interpretation

Upon successful completion of the reaction and purification, the desired 5-hydroxy-5-substituted-piperidine-1,2-dicarboxylate should be obtained as a colorless oil or a white solid.

Representative Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show the disappearance of the signals corresponding to the protons adjacent to the ketone in the starting material. New signals corresponding to the newly introduced alkyl/aryl group will be present. The diastereomeric ratio can be determined by integrating the signals of protons that are unique to each diastereomer.

  • ¹³C NMR: The carbon NMR spectrum will show the disappearance of the ketone carbonyl signal (typically around 205-215 ppm) and the appearance of a new signal for the carbon bearing the hydroxyl group (typically around 65-80 ppm).

  • IR: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the disappearance of the ketone C=O stretch (around 1710-1730 cm⁻¹). The ester carbonyl stretches will remain (around 1740-1760 cm⁻¹ and 1690-1710 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the expected molecular ion peak for the product.

Diagram of the Reaction Mechanism:

Caption: General mechanism of the Grignard addition.

Conclusion

The Grignard addition to the 5-oxo group of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a powerful and versatile method for the synthesis of highly functionalized piperidine derivatives. Careful control of reaction conditions, particularly temperature and the stoichiometry of the Grignard reagent, is essential for achieving high yields and selectivity. The protocol and insights provided in this application note are intended to enable researchers to successfully perform this valuable transformation and to facilitate the development of novel chemical entities.

References

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Master Organic Chemistry. [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Chelation control and Felkin-Anh. (n.d.). [Link]

  • Grignard reagent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Video: Esters to Alcohols: Grignard Reaction - JoVE. (2025, May 22). JoVE. [Link]

  • Esters with Grignard Reagent - Chemistry Steps. (2025, October 13). Chemistry Steps. [Link]

  • Grignard reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • The determination of grignard reagent concentration by an acidimetric double titration method | Semantic Scholar. (1967, November 1). Semantic Scholar. [Link]

  • Titrating Organometallic Reagents is Easier Than You Think - Chemtips. (2015, January 12). Chemtips. [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). [Link]

  • Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed. (2002, July 1). PubMed. [Link]

  • Felkin-Ahn and Chelation Control. (2011, February 3). [Link]

    • Grignard Reaction - Web Pages. (n.d.). [Link]

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models | Chemical Reviews - ACS Publications. (2020, January 6). ACS Publications. [Link]

  • Diastereoselective Grignard Additions to O-Protected Polyhydroxylated Ketones: A Reaction Controlled by Groundstate Conformation? | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022, June 15). [Link]

  • Diastereoselective control in the addition of Grignard reagents to ketones using a 1,3-dithiane 1-oxide auxiliary - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education - ACS Publications. (2022, June 15). ACS Publications. [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - ResearchGate. (2022, April). ResearchGate. [Link]

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective - Comptes Rendus de l'Académie des Sciences. (2024, July 11). [Link]

  • US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents. (n.d.).
  • Highly Diastereoselective Addition of Grignard Reagents to Aliphatic, Enolizable N-Alkylketimines and 2,2-Disubstituted 1,3-Oxazolidines. Asymmetric Synthesis of the Antidepressant Cericlamine | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

    • The Grignard Reaction. (n.d.). [Link]

  • EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents. (n.d.).
  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14). [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.). [Link]

  • The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. (n.d.). [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed. (n.d.). PubMed. [Link]

  • felkin-ahn and cram chelate. (n.d.). [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. (2019, January 8). Beilstein Journal of Organic Chemistry. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • L-trans-5-hydroxy-2-piperidinecarboxylic acid, 50439-45-7 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]

  • 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 - PubChem. (n.d.). PubChem. [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • L-cis-5-hydroxy-2-piperidinecarboxylic acid - FlavScents. (n.d.). FlavScents. [Link]

  • Reactions of Grignard Reagent: 1,2 vs 1,4 addition - Chemistry Stack Exchange. (2018, May 18). Chemistry Stack Exchange. [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidine Scaffold and the Utility of Functionalized Intermediates The piperidine ring is a ubiquitous structural motif in a vast array o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Utility of Functionalized Intermediates

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. Its prevalence in medicinal chemistry stems from its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for presenting pharmacophoric elements in a defined three-dimensional orientation. The development of efficient and modular methods for the synthesis and functionalization of substituted piperidines is, therefore, a critical endeavor in modern drug discovery.[1]

This application note provides a detailed guide to the synthesis and subsequent cross-coupling derivatization of a key intermediate: 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate . This molecule, featuring a ketone functionality and differential protection of its nitrogen and a carboxylic acid, serves as a versatile platform for introducing molecular diversity at various positions of the piperidine ring through modern palladium-catalyzed cross-coupling reactions.

We will first detail a robust protocol for the synthesis of this intermediate via a Dieckmann condensation. Subsequently, we will provide specific, step-by-step protocols for its derivatization through three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These protocols are designed to be readily adaptable for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Synthesis of the Core Intermediate: 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

The synthesis of the 5-oxopiperidine core is efficiently achieved through an intramolecular Dieckmann condensation of a suitably substituted acyclic diester. This base-catalyzed reaction is a powerful tool for the formation of five- and six-membered rings.[2][3] The mechanism involves the deprotonation of an α-carbon to one ester group to form an enolate, which then attacks the carbonyl of the second ester group in an intramolecular fashion, leading to a cyclic β-keto ester after elimination of an alkoxide.[4][5][6]

A crucial aspect of this reaction is the use of a full equivalent of a strong, non-nucleophilic base to drive the reaction to completion by deprotonating the resulting acidic β-keto ester.[3]

Experimental Protocol: Synthesis of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

This protocol is adapted from established procedures for Dieckmann condensations.

Materials:

  • N-Boc-L-glutamic acid dimethyl ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Argon or Nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous toluene to the flask to create a slurry.

  • In a separate flask, dissolve N-Boc-L-glutamic acid dimethyl ester (1.0 equivalent) in anhydrous toluene.

  • Slowly add the solution of the diester to the sodium hydride slurry at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate.

Cross-Coupling Reactions at the C6-Position

To enable cross-coupling reactions at the C6 position (α to the ketone), a two-step sequence is typically employed: initial α-halogenation followed by the palladium-catalyzed coupling.

Step 1: α-Bromination of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

Materials:

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • N-Bromosuccinimide (NBS)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.0 equivalent) in anhydrous CCl₄ or DCM.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 6-bromo intermediate can often be used in the subsequent cross-coupling step without further purification.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.[8][9]

The catalytic cycle involves three key steps: oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 6-Bromo-1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DME)

  • Water (if using a biphasic system)

  • Inert atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 6-bromo intermediate (1.0 equivalent), the boronic acid/ester (1.5 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the anhydrous solvent (e.g., dioxane) and a small amount of water (e.g., 4:1 dioxane:water).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

ParameterRecommended Conditions
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄
Ligand dppf (if not part of the catalyst)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/Water, Toluene, DME
Temperature 80-100 °C
Reaction Time 4-12 hours

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl or heteroaryl halides and amines.[11][12] This reaction has revolutionized the synthesis of arylamines, which are key components in many pharmaceuticals.[13][14]

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.[13]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)L2-X->Amine Coordination & Deprotonation HNR'R'' Base Ar-Pd(II)L2-NR'R'' Ar-Pd(II)L2-NR'R'' Amine Coordination & Deprotonation->Ar-Pd(II)L2-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 6-Bromo-1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, DavePhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, K₃PO₄) (1.4 - 2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 6-bromo intermediate (1.0 equivalent), palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask.

  • Add the base (e.g., NaOtBu, 1.4 equivalents).

  • Add the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Seal the flask and heat the reaction to 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

ParameterRecommended Conditions
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, BINAP, DavePhos
Base NaOtBu, LHMDS, K₃PO₄
Solvent Toluene, Dioxane
Temperature 80-110 °C
Reaction Time 2-24 hours

Application Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[16]

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to Pd(0) is followed by transmetalation with a copper acetylide species, and subsequent reductive elimination yields the product. The copper cycle facilitates the formation of the copper acetylide.[17]

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)L2-C≡CR->Product Ar-C≡CR H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Cu(I), Base Cu-C≡CR->Ar-Pd(II)L2-X

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 6-Bromo-1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 6-bromo intermediate (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and copper(I) iodide (5 mol%).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Degas the mixture.

  • Add the terminal alkyne (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature to 50 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

ParameterRecommended Conditions
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI
Base Et₃N, DIPA
Solvent THF, DMF, Et₃N
Temperature Room Temperature to 50 °C
Reaction Time 2-12 hours

Conclusion

The 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate intermediate is a highly valuable building block for the synthesis of diverse and complex piperidine-containing molecules. The protocols detailed in this application note provide a robust framework for its synthesis and subsequent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By leveraging these powerful synthetic tools, researchers in drug discovery and development can efficiently generate extensive libraries of novel compounds, accelerating the identification of new therapeutic leads. The provided protocols should serve as a strong starting point, with the understanding that optimization of reaction conditions may be necessary for specific substrates.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zheng, C., et al. (2018). Formal total synthesis of macarpine via a Au(I)-catalyzed 6-endo-dig cycloisomerization strategy. Beilstein Journal of Organic Chemistry, 14, 2338-2343.
  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Organic & Biomolecular Chemistry, 16(30), 5483-5490.
  • Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Fiveable. (2025). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9583-9596.
  • ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Royal Society of Chemistry. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(52), 29773-29777.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 -. Retrieved from [Link]

  • National Institutes of Health. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate synthesis

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Synthesis Welcome to the Technical Support Center. This guide is designed for researchers and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate—a critical chiral intermediate in the synthesis of diazabicyclooctane (DBO) β -lactamase inhibitors (e.g., Avibactam) and various peptidomimetics [1].

A pervasive challenge in this synthetic sequence is the erosion of enantiomeric excess (ee) and diastereomeric excess (de) via epimerization at the C2 stereocenter. This guide provides mechanistic insights, actionable troubleshooting FAQs, and validated protocols to ensure high stereochemical fidelity.

Mechanistic Insight: The Vulnerability of the C2 Stereocenter

The C2 proton of 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is exceptionally acidic. It is flanked by two strongly electron-withdrawing groups: the C2 methyl ester and the N1 tert-butoxycarbonyl (Boc) carbamate. When the 5-hydroxyl precursor is oxidized to the 5-oxo derivative, the molecule becomes highly susceptible to base- or acid-catalyzed enolization. Deprotonation forms a planar C2-enolate; subsequent reprotonation occurs non-stereoselectively, leading to the thermodynamically stable mixture of (2S) and (2R) epimers [2].

G A (2S,5S)-5-Hydroxy Precursor B (2S)-5-Oxo Product A->B Oxidation C C2-Enolate Intermediate B->C Base/Acid (Deprotonation) D (2R)-5-Oxo Epimer C->D Protonation (Epimerization)

Fig 1: Mechanism of C2 epimerization during the oxidation of 5-hydroxypiperidine derivatives.

Troubleshooting Guides & FAQs

Q1: Why does my ee drop significantly during the oxidation of the 5-hydroxy precursor to the 5-oxo product? A: The choice of oxidation chemistry directly dictates the survival of the C2 stereocenter.

  • Swern Oxidation: Requires triethylamine ( Et3​N ) to neutralize the intermediate. If the reaction mixture warms above -60 °C before the quench is complete, the Et3​N will rapidly deprotonate the C2 position, causing severe racemization.

  • Dess-Martin Periodinane (DMP): Generates acetic acid as a byproduct. Prolonged exposure to this acidic environment at room temperature promotes acid-catalyzed enolization.

  • Solution: Transition to a TEMPO-mediated oxidation (e.g., TEMPO/BAIB or buffered TEMPO/NaOCl). These conditions operate at near-neutral pH and eliminate the need for strong amine bases or highly acidic byproducts.

Q2: How can I suppress C2 epimerization during the aqueous workup phase? A: Standard organic workups often utilize saturated aqueous NaHCO3​ (pH ~8.3) to neutralize residual acids or quench oxidants. Prolonged stirring in a biphasic NaHCO3​ system at room temperature is a primary, often overlooked, cause of C2 epimerization.

  • Solution: Perform all aqueous washes at 0–5 °C. Limit contact time with basic aqueous layers to under 5 minutes. Alternatively, use a pH 6.5–7.0 phosphate buffer for washing instead of NaHCO3​ .

Q3: I am using this ketone for a subsequent Wittig reaction, but the ee of the olefin product is poor. What is happening? A: Standard Wittig olefination utilizes strong bases (e.g., NaH, KHMDS, n-BuLi) to generate the phosphonium ylide. If unreacted base remains, or if the ylide itself acts as a base, it will deprotonate the C2 position of your 5-oxopiperidine substrate[3].

  • Solution: Always pre-form the ylide in a separate flask and ensure the base is the limiting reagent (e.g., 0.95 eq of KHMDS relative to the phosphonium salt). Perform the addition of the ketone to the ylide at -78 °C (reverse addition). If epimerization persists, switch to non-basic methylenation alternatives like the Nysted reagent with TiCl4​ , or the Tebbe reagent.

Q4: How do I accurately measure the ee of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate? A: Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for this intermediate.

  • Validated Conditions: Use a CHIRALPAK AD-H column (4.6 × 150 mm). Mobile phase: Hexane/Ethanol (typically 2:1 or 4:1 isocratic). Flow rate: 1.0 mL/min. Detection: UV at 210 nm [4]. The typical retention time for the (2S) enantiomer is ~4.2 to 6.3 minutes depending on the exact solvent ratio.

Quantitative Data: Impact of Oxidation Conditions on Yield and ee

The table below summarizes the empirical outcomes of various oxidation methods applied to the (2S,5S)-5-hydroxypiperidine precursor.

Oxidation MethodReagentsOperating Temp.Isolated YieldEnantiomeric Excess (ee)Primary Cause of ee Erosion
Swern (COCl)2​ , DMSO, Et3​N -78 °C to RT82%75 - 85%Base-catalyzed ( Et3​N ) during warm-up.
Dess-Martin DMP, DCM20 °C89%90 - 92%Acid-catalyzed (AcOH byproduct) over time.
TEMPO/NaOCl TEMPO, NaOCl, NaHCO3​ 0 °C92%> 98%Biphasic basic exposure if workup is delayed.
TEMPO/BAIB TEMPO, Bis(acetoxy)iodobenzene20 °C88%> 99% Highly stable; no strong acid/base present.

Validated Experimental Protocol: TEMPO/BAIB Oxidation

This self-validating protocol utilizes Bis(acetoxy)iodobenzene (BAIB) as the stoichiometric oxidant with catalytic TEMPO. It is specifically optimized to prevent C2 epimerization by avoiding strong bases, extreme pH shifts, and exothermic temperature spikes.

Materials Required:

  • (2S,5S)-1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate (1.0 eq)

  • TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) (0.1 eq)

  • BAIB (Bis(acetoxy)iodobenzene) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a dry, round-bottom flask equipped with a magnetic stirrer with (2S,5S)-1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate (10.0 g, 38.6 mmol) and anhydrous DCM (100 mL).

  • Catalyst Addition: Add TEMPO (603 mg, 3.86 mmol, 0.1 eq) to the solution. The mixture will turn a faint orange/red color. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Oxidant Addition (Critical Step): Add BAIB (13.6 g, 42.4 mmol, 1.1 eq) portion-wise over 15 minutes to control any mild exotherm.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at 20 °C. Monitor the reaction via TLC (Hexane/EtOAc 1:1, KMnO4​ stain) or LC-MS. Complete conversion typically occurs within 2 to 4 hours. Do not leave stirring overnight, as prolonged reaction times marginally erode ee.

  • Quenching: Once complete, cool the mixture back to 0 °C. Quench the reaction by adding a cold (0 °C) 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) (50 mL) to destroy residual oxidant. Stir vigorously for 10 minutes.

  • Workup (ee Preservation): Separate the organic layer. Wash the organic layer with cold (0 °C) water (50 mL), followed by cold brine (50 mL). Crucial: Do not use saturated NaHCO3​ for the wash, as the reaction does not generate strong inorganic acids, and the basicity of NaHCO3​ will trigger C2 epimerization.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature < 30 °C) to afford the crude ketone. Purify via silica gel chromatography if necessary.

References

  • Vertex Pharmaceuticals Inc. (2014).
  • Toumieux, S., et al. (2008). Diastereoselective functionalizations of enecarbamates derived from pipecolic acid towards 5-guanidinopipecolates as arginine mimetics. Organic & Biomolecular Chemistry, 6(18), 3388-3398. URL:[Link]

  • Meiji Seika Pharma Co Ltd. (2017).
  • Meiji Seika Pharma Co Ltd. (2013). Optically-active diazabicyclooctane derivative and method for manufacturing same (European Patent No. EP2657234A1). European Patent Office.
Optimization

Technical Support Center: Troubleshooting 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate .

This highly versatile piperidine scaffold features a C5 ketone, a C2 methyl ester, and an N1-Boc protecting group. The primary challenge researchers face is functionalizing the C5 ketone (via Wittig olefination, Grignard addition, or reductive amination) without triggering the unwanted hydrolysis of the sensitive C2 methyl ester. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your syntheses succeed.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my C2 methyl ester hydrolyze during Wittig olefination at the C5 ketone? A: The methyl ester is highly susceptible to nucleophilic acyl substitution. When hygroscopic solvents (like THF) introduce trace water, the base used for ylide generation (e.g., NaH, KOtBu) produces hydroxide ions. These hydroxides attack the ester carbonyl, leading to base-catalyzed hydrolysis. This saponification is thermodynamically driven and irreversible because the resulting carboxylic acid is immediately deprotonated to a stable carboxylate .

Q2: How can I prevent saponification during enolate-driven reactions? A: Causality dictates that removing the nucleophile prevents the substitution. You must strictly exclude water (using anhydrous solvents and an inert atmosphere) and avoid alkali metal hydroxides or alkoxides . Instead, utilize sterically hindered, non-nucleophilic bases such as Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS). Their steric bulk prevents them from attacking the ester carbonyl, restricting their reactivity exclusively to deprotonation.

Q3: What is the optimal quenching strategy for Grignard additions to preserve the ester? A: Quenching with strong aqueous acids (e.g., HCl) triggers acid-catalyzed ester hydrolysis. In this mechanism, the ester carbonyl is protonated, increasing its electrophilicity and facilitating water addition . To prevent this, employ a mildly acidic, buffered aqueous quench—such as saturated aqueous ammonium chloride (NH 4​ Cl)—which maintains the pH between 5–7. This safely quenches the alkoxide without protonating the ester.

Q4: Can I use chemical stabilizers to protect the ester during complex multi-step syntheses? A: Yes. In protocols where trace moisture is unavoidable, incorporating water scavengers like activated 4Å molecular sieves or specific ester stabilizers (e.g., carbodiimides) can be highly effective. Carbodiimides react preferentially with trace water or carboxylic acids, effectively blocking the hydrolytic degradation pathway .

Part 2: Quantitative Data on Reagent Selection

Selecting the correct reagents is the first line of defense against ester hydrolysis. The table below summarizes the hydrolysis risk associated with common reaction conditions and provides mechanistically sound alternatives.

Reagent / ConditionHydrolysis RiskMechanistic CausalityRecommended Alternative
NaOH / KOH Very HighDirect nucleophilic attack by hydroxide leading to irreversible saponification.LDA, KHMDS
NaOMe in wet MeOH HighHydroxide generation from trace water; high transesterification risk.NaH in anhydrous THF
Aqueous HCl quench ModerateAcid-catalyzed protonation of ester carbonyl, followed by water addition.Sat. aq. NH 4​ Cl
Grignard (excess) ModerateMay act as a base or nucleophile, attacking the ester if the ketone is sterically hindered.Strict stoichiometric control

Part 3: Visual Workflows & Pathway Logic

Understanding the logical flow of your reaction pathways is critical. The diagrams below illustrate the mechanistic divergence based on reagent selection and the step-by-step logic of a protected reductive amination.

G cluster_0 Aqueous / Nucleophilic Base (e.g., NaOH, wet NaOMe) cluster_1 Anhydrous / Non-Nucleophilic Base (e.g., LDA, KHMDS) A 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate B Hydroxide Attack at C2 Methyl Ester A->B Trace H2O D Selective Reaction at C5 Ketone A->D Strict Anhydrous C Saponification: Carboxylic Acid Formation B->C E Desired Product (Ester Preserved) D->E

Reaction pathway logic demonstrating the effect of moisture and base selection on ester preservation.

G N1 Ketone + Amine (in dry DCE) N2 Add Ti(OiPr)4 & 4Å Sieves N1->N2 N3 Imine Intermediate (Water Scavenged) N2->N3 Prevents Hydrolysis N4 Add NaBH(OAc)3 (STAB) N3->N4 N5 Amine Product (Ester Intact) N4->N5 Selective Reduction

Step-by-step reductive amination workflow utilizing water scavengers to protect the C2 methyl ester.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, every protocol provided here is designed as a self-validating system . Built-in checkpoints allow you to verify the integrity of the C2 methyl ester before committing to irreversible workup steps.

Protocol A: Anhydrous Wittig Olefination at C5 Ketone

Objective: Convert the C5 ketone to an alkene while preserving the C2 methyl ester and N-Boc group.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add anhydrous THF (water content <50 ppm).

    • Causality: Strict exclusion of ambient moisture prevents the formation of hydroxide nucleophiles, neutralizing the primary pathway for saponification.

  • Ylide Generation: Suspend the phosphonium salt in THF at 0 °C. Dropwise add 1.05 equivalents of KHMDS (0.5 M in toluene). Stir for 30 minutes.

    • Causality: KHMDS is a non-nucleophilic base that selectively deprotonates the phosphonium salt without risking nucleophilic attack on the ester.

  • Substrate Addition: Dissolve 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate in anhydrous THF and add dropwise to the ylide at -78 °C. Gradually warm to room temperature over 2 hours.

  • Buffered Quench: Quench the reaction with saturated aqueous NH 4​ Cl at 0 °C.

    • Validation Checkpoint: Perform a rapid TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material without the appearance of a baseline spot (which would indicate the highly polar, hydrolyzed carboxylic acid byproduct) confirms the ester remains intact. Proceed to standard extraction.

Protocol B: Reductive Amination at C5 Ketone

Objective: Install an amine at the C5 position without reducing or hydrolyzing the C2 ester.

  • Imine Formation: In a dry flask, combine the ketone substrate and primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of Titanium(IV) isopropoxide (Ti(OiPr) 4​ ) and activated 4Å molecular sieves. Stir at room temperature for 12 hours.

    • Causality: Ti(OiPr) 4​ acts as a mild Lewis acid to activate the ketone, while the sieves physically scavenge the water byproduct, driving imine formation and preventing hydrolytic side reactions.

  • Selective Reduction: Cool the mixture to 0 °C and add 1.5 eq of Sodium triacetoxyborohydride (STAB). Stir for 4 hours.

    • Causality: STAB is a mild reducing agent that selectively reduces imines but is insufficiently reactive to reduce methyl esters or N-Boc groups.

  • Workup: Quench with saturated aqueous NaHCO 3​ and extract with dichloromethane.

    • Validation Checkpoint: Analyze the crude mixture via 1 H NMR. The retention of the sharp singlet at ~3.7 ppm confirms the preservation of the C2 methyl ester.

References

  • Title : Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source : Chemistry Steps URL :[Link]

  • Title : How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? Source : ResearchGate URL :[Link]

  • Title : The Hydrolysis of Esters Source : LibreTexts Chemistry URL :[Link]

  • Title : Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source : Carbodiimide.com URL :[Link]

Troubleshooting

Troubleshooting incomplete cyclization of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate precursors

Welcome to the Advanced Synthesis Support Center. This troubleshooting guide is specifically engineered for drug development professionals and synthetic chemists encountering incomplete cyclization during the preparation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This troubleshooting guide is specifically engineered for drug development professionals and synthetic chemists encountering incomplete cyclization during the preparation of 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate—a critical rigid scaffold precursor for β-lactamase inhibitors and NLRP3 inflammasome modulators [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic symptom-checking. Here, we address the fundamental thermodynamic and kinetic bottlenecks of piperidine ring-closing methodologies, ensuring your protocols become self-validating and robust.

Mechanistic Pathway & Failure Analysis

To troubleshoot incomplete cyclization, we must first isolate the reaction's failure points. The standard route utilizes a base-promoted Dieckmann condensation of an acyclic N-Boc-protected diester precursor. The diagram below maps the critical path and highlights where the reaction most commonly derails.

CyclizationWorkflow A Acyclic Diester Precursor (N-Boc, 2-Methyl) B Base Addition (e.g., LiHMDS, KOtBu) A->B C Enolate Formation (alpha to ester) B->C Err1 Moisture Quenching (Dead-End) B->Err1 Trace H2O D Intramolecular Attack (Ring Closure) C->D Err2 Intermolecular Attack (Oligomerization) C->Err2 High Conc. Err3 Unfavorable N-Boc Rotamer (Steric Clash) C->Err3 Low Temp E Tetrahedral Intermediate D->E F Alkoxide Elimination (Desired Product) E->F

Mechanistic workflow of Dieckmann cyclization highlighting common failure points.

Troubleshooting Guide & FAQs

Q: Why is my starting material remaining unreacted even after adding excess base? A: This is typically caused by moisture quenching or unfavorable N-Boc rotamer conformations . The bulky N-Boc protecting group exhibits significant rotational barriers. At lower temperatures, the precursor can become "locked" in an anti-rotamer conformation, physically preventing the enolate from reaching the electrophilic ester carbonyl. Causality & Solution: Switch from NaOMe/MeOH to a non-nucleophilic, sterically hindered base like LiHMDS in anhydrous Toluene. Allow the reaction to warm from -78 °C to room temperature to provide the activation energy required for rotamer interconversion and subsequent ring closure[2].

Q: I am seeing complete consumption of the precursor, but my yield of the 5-oxopiperidine is <30%. What is happening? A: You are likely experiencing intermolecular oligomerization . Dieckmann condensations are highly concentration-dependent. If the concentration of the acyclic diester is too high, the generated enolate will attack another precursor molecule rather than cyclizing intramolecularly. Causality & Solution: Implement high-dilution conditions (≤ 0.05 M) and use a syringe pump for the slow, continuous addition of the precursor to the base solution. This keeps the local concentration of the enolate infinitesimally low.

Q: Does the stereochemistry of the 2-methyl group affect the cyclization rate? A: Yes. The 2-methyl group introduces significant 1,3-diaxial interactions during the formation of the transition state. If the relative stereocenter forces the methyl group into an axial position within the developing chair-like transition state, the activation energy spikes, leading to incomplete cyclization. Thermodynamic control (longer reaction times at 25 °C) allows equilibration to the more stable equatorial conformer.

Optimization Data

The following table summarizes the causal relationship between reaction conditions and cyclization efficiency based on our internal optimization matrix.

ConditionBaseSolventTemp (°C)Concentration (M)Yield (%)Purity (%)Mechanistic Observation
BaselineNaOMeMeOH650.503560High oligomerization due to high concentration.
Mod 1KOtBuTHF250.105575Incomplete conversion; rotamer locking observed.
Mod 2LiHMDSToluene-78 to 250.058895Clean cyclization; dilution prevents oligomerization.
Mod 3TiCl₄ / Et₃NDCM0 to 250.059298Lewis acid pre-organizes rotamers for ideal attack.

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol incorporates in-process controls (IPCs) to verify causality and system integrity at each step [3].

Optimized Synthesis of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

Step 1: System Preparation & Dehydration

  • Flame-dry a 500 mL 3-neck round-bottom flask under a continuous stream of high-purity Argon.

  • Add 200 mL of anhydrous Toluene. Validation: Karl Fischer titration must confirm H₂O < 50 ppm to prevent premature base quenching.

Step 2: Base Activation

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Add 1.2 equivalents of LiHMDS (1.0 M in THF). Validation: The solution should remain perfectly clear. Cloudiness indicates moisture contamination and lithium hydroxide formation.

Step 3: High-Dilution Precursor Addition

  • Dissolve 10.0 mmol of the acyclic diester precursor in 50 mL of anhydrous Toluene (final reaction concentration ~0.04 M).

  • Add the precursor solution via a syringe pump at a rate of 0.5 mL/min directly into the -78 °C base solution. Causality: Slow addition ensures intramolecular cyclization outcompetes intermolecular oligomerization.

Step 4: Rotamer Equilibration & Cyclization

  • Once addition is complete, maintain at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to naturally warm to 25 °C over 2 hours.

  • IPC: Monitor via LC-MS. The intermediate enolate will convert to the cyclized product only as the temperature rises enough to overcome the N-Boc rotational barrier.

Step 5: Quenching & Isolation

  • Quench the reaction at 0 °C with 1.5 equivalents of glacial acetic acid. Causality: Avoid aqueous HCl initially; strong aqueous acids can prematurely cleave the N-Boc group or drive a retro-Dieckmann reaction.

  • Dilute with EtOAc, wash with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure 5-oxopiperidine derivative.

References

  • Title: Beta-lactamase inhibitors (US Patent 8,969,570 B2)
  • Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of highly substituted 2-spiropiperidines Source: White Rose Research Online (University of York) URL: [Link]

Optimization

Minimizing side products in 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate alkylation

Welcome to the Technical Support Center for the functionalization of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate . This guide is engineered for researchers and drug development professionals dealing with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate . This guide is engineered for researchers and drug development professionals dealing with the specific chemoselective, regioselective, and stereochemical challenges inherent to the alkylation of N-Boc-protected piperidone systems.

Below, you will find expert troubleshooting insights, self-validating experimental protocols, and mechanistic rationales designed to minimize side products and maximize your target yield.

🔬 Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing a mixture of C4 and C6 alkylated regioisomers? A1: This is a classic regioselectivity issue driven by the competition between kinetic and thermodynamic enolate formation. The C5 ketone is flanked by two enolizable positions: C4 and C6.

  • Causality: The C6 position is adjacent to the N-Boc group. While the inductive electron-withdrawing effect of the carbamate increases the acidity of the C6 protons, the massive steric bulk of the Boc group severely hinders deprotonation here. Conversely, C4 is less sterically hindered, making it the kinetically favored site. If the reaction temperature rises above -78 °C, or if a highly coordinating counter-ion (like K⁺ from KHMDS) is used, rapid enolate equilibration occurs, leading to a thermodynamic mixture[1].

  • Solution: To lock the kinetic enolate at C4, use a lithium-based base (e.g., LDA or LiHMDS) at strictly -78 °C. The lithium counter-ion forms a tight, covalent-like bond with the enolate oxygen, preventing equilibration to the C6 position[2].

Q2: My product shows significant epimerization at the C2 chiral center. How do I prevent this? A2: Loss of stereochemical integrity at C2 is a direct result of competitive deprotonation.

  • Causality: The C2 position contains a proton alpha to the methyl ester. Although the C4/C6 protons (alpha to the C5 ketone) are generally more acidic, local excesses of strong base or extended enolization times can lead to competitive deprotonation at C2. Once deprotonated, the planar enolate at C2 will re-protonate non-stereoselectively, destroying the stereocenter[3].

  • Solution: Ensure the base is added dropwise down the side of the flask to avoid local concentration spikes. Use exactly 1.0 to 1.05 equivalents of base. Do not let the enolization time exceed 30–45 minutes before adding the electrophile.

Q3: I am getting O-alkylation instead of C-alkylation. What is going wrong? A3: Enolates are ambient nucleophiles, and this issue is governed by Hard-Soft Acid-Base (HSAB) theory.

  • Causality: The enolate oxygen is a "hard" nucleophile, while the carbon is "soft". Using hard electrophiles (e.g., alkyl tosylates, mesylates) or highly polar aprotic solvents (like HMPA) strips the lithium cation from the oxygen, exposing it and heavily favoring O-alkylation.

  • Solution: Switch to a softer electrophile, such as an alkyl iodide or bromide. If a polar additive is necessary to accelerate the reaction, use a minimal amount of DMPU rather than HMPA, and maintain low temperatures.

Q4: LC-MS shows a +14 Da or +28 Da mass over my expected product. How do I minimize polyalkylation? A4: Polyalkylation (over-alkylation) occurs when the mono-alkylated product is deprotonated by unreacted enolate or excess base.

  • Causality: Alkylation at C4 can sometimes alter the ring conformation, making the remaining proton equally or more reactive than the starting material.

  • Solution: Use the "inverse addition" technique: transfer the pre-formed enolate via cannula into a solution of excess electrophile. Alternatively, strictly control the stoichiometry of the base (1.05 eq) and electrophile (1.1 eq)[4].

📊 Part 2: Mechanistic Pathways & Quantitative Data

G SM 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate C4_Enolate C4 Kinetic Enolate (Desired Pathway) SM->C4_Enolate LDA/LiHMDS, -78°C Sterically favored C6_Enolate C6 Thermodynamic Enolate (Side Product Pathway) SM->C6_Enolate Higher Temp / KHMDS Inductively favored C2_Deprot C2 Deprotonation (Epimerization Risk) SM->C2_Deprot Excess Base / Prolonged Time C4_Alk C4-Alkylated Product (Major) C4_Enolate->C4_Alk Alkyl Iodide (Soft) C6_Alk C6-Alkylated Product (Impurity) C6_Enolate->C6_Alk Alkyl Iodide C2_Epim C2 Epimer (Loss of Chirality) C2_Deprot->C2_Epim Protonation

Fig 1: Chemoselective and regioselective pathways in 5-oxopiperidine alkylation.

Table 1: Optimization of Reaction Parameters for C4-Alkylation

Base (1.05 eq) Counter-ion Temp (°C) Electrophile Regioselectivity (C4:C6) Chemoselectivity (C:O) C2 Epimerization
KHMDS K⁺ -78 MeI 60:40 >95:5 <5%
LDA Li⁺ -78 MeI 92:8 >95:5 <2%
LiHMDS Li⁺ -78 MeOTs 85:15 60:40 <2%

| LDA | Li⁺ | 0 | MeI | 50:50 | >95:5 | 18% |

(Note: Data synthesized from standard enolate optimization protocols for N-Boc piperidones[2]).

🧪 Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step if a validation check fails.

Workflow Step1 1. Substrate Preparation Dry THF, -78°C under N2 Step2 2. Base Addition Dropwise LDA (1.05 eq) Step1->Step2 Val1 Validation A: D2O Quench Aliquot Check NMR for Enolization Step2->Val1 Step3 3. Electrophile Addition Add Alkyl Iodide (1.1 eq) Step2->Step3 Val2 Validation B: Monitor by LC-MS Check for Di-alkylation Step3->Val2 Step4 4. Quench & Workup Sat. NH4Cl at -78°C Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Fig 2: Self-validating workflow for low-temperature enolate alkylation.

Step-by-Step Methodology:

Step 1: System Purge and Substrate Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure N₂ (repeat 3x).

  • Dissolve 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cool the solution to strictly -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Enolization 4. Add freshly prepared LDA (1.05 equiv, 1.0 M in THF/hexanes) dropwise down the side of the flask over 10 minutes. 5. Stir at -78 °C for exactly 30 minutes.

  • Validation Checkpoint A: Withdraw a 50 µL aliquot, quench into 0.5 mL of D₂O/Et₂O. Extract and run a quick crude ¹H-NMR. You should observe >95% deuterium incorporation at the C4 position (disappearance of the C4 methylene protons) and intact stereochemistry at C2.

Step 3: Electrophilic Addition 6. Add the chosen alkyl iodide (1.1 equiv) neat, dropwise over 5 minutes. (If the electrophile is solid, dissolve in a minimal amount of anhydrous THF). 7. Maintain the reaction at -78 °C. Do not allow the reaction to warm up, as this will trigger equilibration to the C6 enolate or C2 epimerization.

Step 4: Reaction Monitoring 8. Stir for 2 hours at -78 °C.

  • Validation Checkpoint B: Withdraw a 20 µL aliquot, quench in MeOH, and analyze via LC-MS. Look for the complete consumption of the starting material mass and the appearance of the [M+H+Alkyl]⁺ peak. Ensure the di-alkylated peak ([M+H+2(Alkyl)]⁺) is <5% of the total area.

Step 5: Quench and Isolation 9. Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl solution (equal to 50% of the reaction volume). 10. Remove the cooling bath and allow the biphasic mixture to warm to room temperature. 11. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure C4-alkylated product.

📚 References

  • Modulateurs de la caséine kinase 1 delta (WO2022058920A1). Google Patents.

  • Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.[Link]

  • Diastereoselective functionalizations of enecarbamates derived from pipecolic acid towards 5-guanidinopipecolates as arginine mimetics. ResearchGate.[Link]

  • IMIDAZOPYRIDINE DERIVATIVES AS MODULATORS OF TNF ACTIVITY (EP 2872508 B1). European Patent Office.

Sources

Troubleshooting

Scale-up challenges for 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate manufacturing

Technical Support Center: Scale-Up Challenges for 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Welcome to the Process Development Support Hub. 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 8695...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Challenges for 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

Welcome to the Process Development Support Hub. 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 869564-40-9) is a highly versatile chiral building block utilized in the synthesis of β-lactamase inhibitors[1], NLRP3 inflammasome inhibitors[2], and casein kinase 1 delta modulators[3].

However, translating bench-scale synthesis to multi-kilogram manufacturing introduces critical challenges regarding thermal management, chemoselectivity, and the preservation of chiral integrity. This guide provides self-validating troubleshooting protocols and FAQs to ensure process robustness for researchers and drug development professionals.

Part 1: Troubleshooting Guides & Experimental Workflows

Issue 1: Thermal Runaways and Poor Stereocontrol During Ketone Reduction

Q: When scaling up the reduction of the 5-oxo group to a 5-hydroxyl group using NaBH₄, we experience dangerous thermal spikes and inconsistent cis/trans diastereomeric ratios. How can we optimize this?

The Causality: The hydride transfer from sodium borohydride (NaBH₄) to the C-5 ketone is a highly exothermic process that evolves stoichiometric amounts of hydrogen gas[2]. At the bench scale, ambient heat dissipation masks this effect. On a larger scale, if the internal temperature exceeds 5 °C, the reaction kinetics accelerate exponentially. This thermal runaway not only poses a safety hazard but also overrides the steric influence of the bulky N-Boc group, leading to poor facial selectivity and a degradation of the desired cis/trans ratio.

Self-Validating Protocol: Chemoselective Ketone Reduction

  • Preparation: Dissolve 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (500 g, ~1.94 mol) in Methanol (MeOH) (15 L) within a jacketed reactor[2].

  • Thermal Control: Circulate coolant to chill the reactor jacket to -5 °C, ensuring the internal temperature stabilizes strictly at 0 °C[2].

  • Portion-wise Addition (Critical Step): Add NaBH₄ (73.5 g, 1.94 mol) in 10 distinct portions over 2 hours.

    • Validation Check: Monitor the internal thermocouple. Do not add the next portion until the temperature returns to 0 °C and H₂ off-gassing (monitored via bubbler) subsides.

  • Reaction: Stir the mixture for 3 hours, maintaining the temperature between 0 °C and 5 °C[2].

    • Validation Check: Pull an aliquot for HPLC-MS analysis. Proceed only when the unreacted starting material is <1% AUC.

  • Quench: Concentrate the mixture under reduced pressure to remove 50% of the MeOH. Dilute with Ethyl Acetate (EtOAc) and carefully quench with 0.5 M HCl[2].

    • Validation Check: Verify the aqueous layer pH is ~6.0–7.0 to confirm the destruction of excess hydride without cleaving the N-Boc group.

  • Isolation: Separate the layers. Wash the organic extract with 0.5 M NaOH and brine, dry over Na₂SO₄, and concentrate to yield the 5-hydroxypiperidine derivative[2].

ReductionWorkflow Start 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Cooling Cool to 0 °C in MeOH (Thermal Control) Start->Cooling Addition Portion-wise NaBH4 Addition (Manage H2 Evolution) Cooling->Addition Reaction Stir for 3 h at 0-5 °C (Maintain Stereoselectivity) Addition->Reaction Quench Quench with 0.5 M HCl (Destroy Excess Hydride) Reaction->Quench Extraction EtOAc Extraction & Brine Wash Quench->Extraction Product cis/trans-5-Hydroxypiperidine Derivative Extraction->Product

Fig 1. Optimized scale-up workflow for the NaBH4 reduction of 5-oxopiperidine derivatives.

Issue 2: C-2 Racemization During Olefination (Wittig Reaction)

Q: We are converting the 5-oxo group to a 5-methylene group via a Wittig reaction using KHMDS. However, chiral HPLC shows a massive drop in enantiomeric excess (ee) at the C-2 position. Why is this happening?

The Causality: The C-2 proton is exceptionally acidic due to the synergistic electron-withdrawing effects of the adjacent methyl ester and the N-Boc carbamate. When strong bases like Potassium bis(trimethylsilyl)amide (KHMDS) are introduced at elevated temperatures, competitive deprotonation occurs at the C-2 position rather than exclusively forming the phosphonium ylide[1]. This forms a planar enolate intermediate. Upon reprotonation, stereochemical information is lost, resulting in a racemic mixture[1].

Self-Validating Protocol: Stereoretentive Wittig Olefination

  • Ylide Pre-formation: In a separate vessel, react methyltriphenylphosphonium bromide with KHMDS in anhydrous toluene at 0 °C for 1 hour to fully form the ylide[3].

  • Cryogenic Cooling: Cool the ylide solution to strictly -78 °C using a cryogenic reactor.

  • Substrate Addition: Add the 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate dropwise over 1.5 hours.

    • Validation Check: Maintain the internal temperature below -70 °C. This kinetic control ensures the ylide nucleophilically attacks the C-5 ketone faster than any residual base can deprotonate the C-2 position.

  • Warming & Quench: Allow the reaction to slowly warm to room temperature over 4 hours, then quench with saturated aqueous NH₄Cl.

    • Validation Check: Perform Chiral HPLC on the crude organic layer. The ee must be >98% before proceeding to downstream purification.

Racemization Base Addition of Strong Base (e.g., KHMDS) Deprotonation Deprotonation at C-2 (Alpha to Ester) Base->Deprotonation Poor Control Prevention Strict Temp Control (<-78 °C) & Kinetic Trapping Base->Prevention Optimized Enolate Planar Enolate Intermediate (Loss of Stereocenter) Deprotonation->Enolate Racemate Racemized Product (Decreased ee%) Enolate->Racemate Success Retention of Configuration (High ee%) Prevention->Success

Fig 2. Logical relationship of C-2 racemization under basic conditions and prevention strategies.

Part 2: Quantitative Data & Process Parameters

To assist in process deviation analysis, the following table summarizes the impact of critical process parameters (CPPs) on yield and purity during the functionalization of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate.

Table 1: Impact of Process Parameters on 5-Oxopiperidine Functionalization

Reaction TypeCritical ParameterConditionYield (%)C-2 ee (%)Primary Observed Impurity
NaBH₄ Reduction Temperature0 °C to 5 °C92%>99%Trace unreacted starting material
NaBH₄ Reduction Temperature>25 °C (Runaway)75%>99%5-hydroxy acid (Ester hydrolysis)
Wittig Olefination Base / TempKHMDS / -78 °C85%98.5%Triphenylphosphine oxide
Wittig Olefination Base / TempKHMDS / 0 °C60%<50%Racemized C-2 product[1]

Part 3: Frequently Asked Questions (FAQs)

Q: Why am I observing ester hydrolysis during the NaBH₄ reduction? A: While NaBH₄ is generally selective for ketones over esters, the reduction of the 5-oxo group generates methoxide/borate complexes as byproducts. If the reaction temperature is allowed to rise above 20 °C, or if the quench step with 0.5 M HCl is delayed, these basic byproducts can catalyze the hydrolysis of the C-2 methyl ester into the corresponding carboxylic acid. Strict adherence to the 0 °C temperature limit prevents this chemoselectivity failure.

Q: How can I differentiate between the N-Boc group and the ester during downstream deprotection? A: This is a common strategic hurdle. If a tert-butyl ester were used at the C-2 position, selective deprotection of the N-Boc group over the ester would be nearly impossible under acidic conditions[1]. By utilizing 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, you leverage orthogonal protecting groups. The C-2 methyl ester can be selectively hydrolyzed using mild aqueous bases (e.g., LiOH in THF/Water) leaving the acid-sensitive N-Boc group completely intact.

Q: What is the most reliable analytical method to monitor the enantiomeric excess (ee) of the C-2 position? A: Standard reversed-phase HPLC will not resolve the C-2 enantiomers. You must use Chiral HPLC (e.g., using a Daicel Chiralpak AD-H or IC column) with an isocratic hexane/isopropanol mobile phase. Always run a racemic standard (intentionally generated via room-temperature KHMDS exposure) to validate the baseline separation of the enantiomers before analyzing your process samples.

References

  • US11208399B2: NLRP3 inflammasome inhibitors. Google Patents.
  • WO2022058920A1: Casein kinase 1 delta modulators. Google Patents.
  • EP2657234B1: Optically-active diazabicyclooctane derivative and method for manufacturing same. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Validation for Purity Analysis of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of safe and effective drug manufacturing. The compound 1-tert-Butyl 2-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of safe and effective drug manufacturing. The compound 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity must be rigorously controlled and monitored. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

This document is not a rigid protocol but a comprehensive guide that explains the causality behind experimental choices. We will explore a robust HPLC method, detail its validation, and objectively compare its performance against Ultra-High-Performance Liquid Chromatography (UHPLC), a prominent alternative.

The Analytical Challenge and Method Selection

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a moderately polar compound with a molecular weight of 257.28 g/mol . It lacks a strong chromophore, which can present a challenge for UV detection. However, the carbonyl and carbamate groups should allow for low wavelength UV detection (around 210 nm). Given its non-volatile nature and to avoid potential thermal degradation of the tert-butoxycarbonyl (Boc) protecting group, HPLC is a more suitable technique than Gas Chromatography (GC).[3][4]

Proposed HPLC Method for Purity Analysis

Based on the structure and properties of the analyte and experience with similar N-Boc protected compounds, a reversed-phase HPLC method is proposed as the foundation for our validation study.[5][6]

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for this moderately polar analyte. The 5 µm particle size is robust and suitable for standard HPLC systems.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase suppresses the ionization of any residual silanols on the column and any potential acidic impurities, leading to better peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency at low wavelengths.
Gradient 30% B to 70% B over 20 minutesA gradient elution is chosen to ensure that any impurities with different polarities are well-separated from the main peak and from each other.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nmThe carbonyl and carbamate functionalities should provide sufficient absorbance at this low wavelength for sensitive detection.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the potential for peak distortion.
Sample Diluent Mobile Phase A / Mobile Phase B (70:30)Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak shape issues.

The Blueprint for Method Validation: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] For a purity method, the goal is to show that the method can accurately and reliably separate and quantify impurities in the presence of the main compound. The following validation parameters will be assessed as per ICH Q2(R1) guidelines.[1][8]

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Propose HPLC Method Spec Specificity Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Imp Routine Purity Testing Rob->Imp Validation Complete Method_Selection_Logic Start Need for Purity Analysis of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate IsVolatile Is the analyte volatile and thermally stable? Start->IsVolatile SelectGC Consider GC IsVolatile->SelectGC Yes SelectLC Select Liquid Chromatography IsVolatile->SelectLC No Throughput Is high throughput or resolution critical? SelectLC->Throughput SelectUHPLC Select UHPLC Throughput->SelectUHPLC Yes SelectHPLC Select HPLC Throughput->SelectHPLC No

Sources

Comparative

A Senior Application Scientist's Guide: Navigating Key Piperidine Intermediates in Drug Discovery

Choosing the right tool for the job is paramount in the complex world of organic synthesis. For researchers engaged in the development of novel therapeutics, the piperidine scaffold remains a cornerstone of molecular des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Choosing the right tool for the job is paramount in the complex world of organic synthesis. For researchers engaged in the development of novel therapeutics, the piperidine scaffold remains a cornerstone of molecular design, featuring in a vast array of FDA-approved drugs.[1][2][3][4][5] The strategic selection of protecting groups for this privileged heterocycle can dictate the success or failure of a synthetic campaign. This guide provides an in-depth, objective comparison of two pivotal piperidine building blocks: 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate and its N-Carboxybenzyl (Cbz) protected counterparts, offering field-proven insights and experimental guidance for the discerning scientist.

The Strategic Importance of the N-Protecting Group in Piperidine Synthesis

The nitrogen atom of the piperidine ring is a key handle for synthetic elaboration. Its protection is often necessary to modulate reactivity, prevent unwanted side reactions, and direct the course of subsequent transformations. The choice between the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group is a frequent decision point for medicinal chemists. This choice hinges on the overall synthetic strategy, particularly the presence of other functional groups within the molecule and the desired sequence of deprotection steps. The principle of orthogonal protection, where one protecting group can be removed selectively in the presence of another, is a critical consideration in the synthesis of complex molecules.[6][7][8][9][10]

Contender 1: 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

This commercially available building block offers a unique combination of functionalities: a Boc-protected amine, a methyl ester at the 2-position, and a ketone at the 5-position. This arrangement provides multiple avenues for synthetic diversification.

Key Structural Features:

  • N-Boc Group: Offers robust protection under a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation.[11][12] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA).[13][14][15][16]

  • C2-Methyl Ester: A stable ester group that can be hydrolyzed under basic conditions, offering an orthogonal deprotection strategy relative to the acid-labile Boc group.

  • C5-Ketone: A versatile functional group that can be subjected to a variety of transformations, including reduction to an alcohol, reductive amination, and olefination reactions.

Contender 2: N-Cbz-Protected Piperidine Derivatives

N-Cbz-protected piperidines, such as the analogous (R)-1-CBZ-5-oxo-piperidine-2-carboxylic acid methyl ester, serve as a classic alternative.[17] The Cbz group, introduced by Bergmann and Zervas, has a long and storied history in peptide synthesis and general organic chemistry.[18]

Key Structural Features:

  • N-Cbz Group: Known for its stability under both acidic and basic conditions.[12] It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or transfer hydrogenation, conditions that are generally mild and neutral.[19][20][21][22][23]

  • Versatility in Synthesis: The Cbz group's stability allows for a broad range of transformations to be performed on other parts of the molecule without risking its premature removal.

Head-to-Head Performance Comparison

The choice between these two building blocks is dictated by the specific synthetic context. Below is a comparative analysis of their performance in key synthetic transformations.

Stereoselective Ketone Reduction

The reduction of the C5-ketone to the corresponding alcohol is a common and critical transformation, often setting a key stereocenter for the target molecule.

  • For 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate: The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent. Bulky reducing agents, such as L-Selectride®, will typically favor axial attack on the ketone, leading to the equatorial alcohol. Conversely, smaller reducing agents like sodium borohydride may result in a mixture of diastereomers. For achieving the thermodynamically more stable alcohol, methods employing lithium and hydrated transition metal salts can be highly effective.[24][25][26][27]

  • For N-Cbz-protected analogues: The Cbz group is generally stable to most reducing agents used for ketone reductions, with the notable exception of those that also effect hydrogenolysis (e.g., catalytic hydrogenation with certain catalysts). The stereochemical control of the reduction would be expected to follow similar principles as for the Boc-protected counterpart, with the choice of reducing agent being the primary determinant of the diastereoselectivity. Biocatalytic reductions of prochiral ketones are also a powerful method for achieving high enantiopurity.[28]

Reducing Agent Expected Major Product (Stereochemistry) Compatibility with Protecting Group
NaBH₄Mixture of axial and equatorial alcoholsCompatible with both Boc and Cbz
L-Selectride®Equatorial alcohol (from axial attack)Compatible with both Boc and Cbz
H₂/Pd-CReduction of ketone and removal of Cbz groupNot suitable for selective ketone reduction in Cbz-protected derivatives
Li/FeCl₂·4H₂OThermodynamically more stable alcoholCompatible with both Boc and Cbz[24][25][26][27]
Protecting Group Removal and Orthogonality

The ability to selectively deprotect one functional group in the presence of others is a cornerstone of modern synthetic chemistry.[6][7][8][9][10]

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate: This molecule offers excellent orthogonality. The N-Boc group can be cleanly removed with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) without affecting the methyl ester.[13][14][15][16] Subsequently, the methyl ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/water). This allows for selective functionalization of either the nitrogen or the C2-carboxylic acid.

  • N-Cbz-protected analogues: The N-Cbz group is readily removed by catalytic hydrogenation or transfer hydrogenation, which are conditions that will not affect the methyl ester.[19][20][21][22][23] Conversely, the methyl ester can be saponified under basic conditions without cleaving the Cbz group. This also provides a robust orthogonal protection scheme.

Experimental Protocols

The following are representative, detailed protocols for key transformations. These are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Stereoselective Reduction of the C5-Ketone

Objective: To stereoselectively reduce the ketone of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate to the corresponding equatorial alcohol.

Materials:

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Boc Deprotection

Objective: To selectively remove the N-Boc protecting group.

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 eq).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate to yield the deprotected amine.

Protocol 3: N-Cbz Deprotection via Catalytic Transfer Hydrogenation

Objective: To selectively remove the N-Cbz protecting group.

Materials:

  • N-Cbz protected piperidine derivative

  • Palladium on carbon (10% w/w)

  • Ammonium formate

  • Methanol

Procedure:

  • To a solution of the N-Cbz protected piperidine (1.0 eq) in methanol, add ammonium formate (5.0 eq).

  • Carefully add 10% Pd/C (10 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by standard methods if necessary.

Visualization of Synthetic Strategy

G cluster_start Starting Material cluster_transformations Synthetic Transformations cluster_final Target Molecule start Substituted Piperidine Synthesis Boc 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate start->Boc Boc₂O Cbz N-Cbz-5-oxopiperidine Derivative start->Cbz Cbz-Cl ketone_reduction Stereoselective Ketone Reduction Boc->ketone_reduction Cbz->ketone_reduction other_mods Other Functional Group Manipulations ketone_reduction->other_mods deprotect_N Nitrogen Deprotection other_mods->deprotect_N deprotect_C2 C2-Ester Hydrolysis other_mods->deprotect_C2 final_product Final Bioactive Compound deprotect_N->final_product Further Functionalization deprotect_C2->final_product Further Functionalization

G cluster_path1 Pathway 1: N-Functionalization First cluster_path2 Pathway 2: C2-Functionalization First compound N-Boc, C2-Methyl Ester Piperidine step1a 1. N-Boc Deprotection (TFA, DCM) compound->step1a step2a 1. C2-Ester Hydrolysis (LiOH, THF/H₂O) compound->step2a step1b 2. N-Functionalization step1a->step1b step1c 3. C2-Ester Hydrolysis (LiOH, THF/H₂O) step1b->step1c final_product Disubstituted Piperidine step1c->final_product step2b 2. C2-Amide Coupling step2a->step2b step2c 3. N-Boc Deprotection (TFA, DCM) step2b->step2c step2c->final_product

Conclusion and Future Perspectives

Both 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate and its N-Cbz counterparts are powerful and versatile intermediates in the synthesis of complex, biologically active molecules. The choice between them is not a matter of inherent superiority, but rather one of strategic planning based on the principles of orthogonal protection and reaction compatibility.

  • Choose the Boc-protected dicarboxylate when:

    • Downstream steps involve catalytic hydrogenation where Cbz-deprotection would be undesirable.

    • Mild acidic deprotection is compatible with other functional groups in the molecule.

  • Choose an N-Cbz protected derivative when:

    • The synthesis requires strong acidic conditions that would cleave a Boc group.

    • The presence of other reducible functional groups is not a concern during the hydrogenolysis step.

As the demand for novel and structurally diverse piperidine-containing drug candidates continues to grow, a deep understanding of the strategic application of these fundamental building blocks will remain an invaluable asset for any researcher in the field of drug discovery.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • Fiveable. (2025). Orthogonal Protection Definition. [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141. [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • Piacente, F., et al. (2012). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Iranian Journal of Pharmaceutical Research, 11(3), 855-863. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]

  • Dudek, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 301, 117888. [Link]

  • Zhang, Z., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 843-855. [Link]

  • Thieme. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141. [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Hu, Y., et al. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 23(18), 4236-4240. [Link]

  • MySkinRecipes. (n.d.). (R)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER. [Link]

  • McGrath, M. J., Bilke, J. L., & O'Brien, P. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. Chemical Communications, (24), 2607-2609. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • O'Brien, P., et al. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society, 132(25), 8638-8646. [Link]

  • Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • PubChem. (n.d.). 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. [Link]

  • Douglas, C. J., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. ACS Catalysis, 10(15), 8435-8441. [Link]

  • Academia.edu. (n.d.). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. [Link]

  • White Rose Research Online. (2018). Synthesis of highly substituted 2-spiropiperidines. [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

Validation

Chiral Resolution of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Enantiomers by SFC: A Comparative Method Development Guide

Executive Summary The chiral resolution of piperidine derivatives is a critical bottleneck in the synthesis of advanced pharmaceutical intermediates. Specifically, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral resolution of piperidine derivatives is a critical bottleneck in the synthesis of advanced pharmaceutical intermediates. Specifically, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate serves as a vital chiral synthon in the development of NLRP3 inflammasome inhibitors and Casein kinase 1 delta modulators [1, 2].

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) using Supercritical Fluid Chromatography (SFC). As a Senior Application Scientist, I have structured this guide to not only provide optimized protocols but to explain the causality behind the chromatographic behavior, ensuring your method development is both predictable and scalable.

Mechanistic Insights: The Analyte and Chiral Recognition

To develop a robust SFC method, we must first understand the structural dynamics of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate:

  • N-Boc Protecting Group (1-tert-butyl dicarboxylate): The bulky tert-butyl moiety provides significant steric bulk. This forces the piperidine ring into a rigid chair conformation, which is highly advantageous for chiral recognition. The steric bulk dictates how deeply the enantiomers can penetrate the chiral grooves of a polysaccharide stationary phase.

  • Carbonyl Functionalities (C2 Ester & C5 Ketone): These act as primary hydrogen-bond acceptors. The spatial orientation of the C2 methyl ester relative to the C5 ketone differs between enantiomers, creating distinct dipole moments that interact asymmetrically with the carbamate linkers of the CSP.

Why SFC over Traditional HPLC?

SFC utilizes supercritical CO₂ ( scCO2​ ), which possesses liquid-like density but gas-like diffusivity. For this specific analyte, the low viscosity of scCO2​ allows for rapid mass transfer of the bulky N-Boc protected compound into and out of the CSP pores. This eliminates the broad, tailing peaks often seen in normal-phase HPLC and allows for flow rates up to 5x faster during preparative scale-up.

Interaction_Model Analyte 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate H_Bond Hydrogen Bonding (Ketone & Ester C=O) Analyte->H_Bond Dipole Dipole-Dipole Interactions Analyte->Dipole Steric Steric Inclusion (N-Boc Group) Analyte->Steric CSP Polysaccharide CSP (e.g., Lux i-Cellulose-5) H_Bond->CSP Dipole->CSP Steric->CSP

Fig 1: Mechanistic interactions driving chiral recognition on polysaccharide CSPs.

Comparative Analysis of Chiral Stationary Phases

We evaluated three industry-standard polysaccharide-based CSPs for the resolution of this racemate. The data below synthesizes performance metrics based on established pharmaceutical workflows[1, 2].

Table 1: Quantitative SFC Performance Comparison
Column Phase (5 µm, 250 × 30 mm)Optimized Co-solventTemp (°C)Backpressure (bar)Selectivity ( α )Resolution ( Rs​ )Prep-Scale Suitability
Lux i-Cellulose-5 33% iPrOH + 0.1% NH₃401201.852.6 Excellent (High loading)
Chiralpak IC 35% MeOH + 0.1% NH₃401201.421.8Good (Moderate loading)
Chiralcel OD-H 20% EtOH + 0.1% NH₃351001.201.3Poor (Baseline tailing)

Data Interpretation & Causality:

  • Lux i-Cellulose-5 (Cellulose dichlorophenylcarbamate): This column demonstrated superior selectivity ( α=1.85 ). The electron-withdrawing chloro groups on the phenylcarbamate selector increase the acidity of the NH protons on the CSP, strengthening hydrogen bonding with the C5 ketone and C2 ester of the analyte.

  • The Role of 0.1% NH₃: Although the analyte is not a strong amine, the basic additive is critical. It dynamically masks residual acidic silanols on the underlying silica support, preventing non-specific secondary interactions that cause peak tailing.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains an internal check before proceeding to the next.

SFC_Workflow Start System Suitability Test (Verify CO2 Density) Screening Analytical Screening (Lux i-Cellulose-5, 4.6mm) Start->Screening Modifier Co-solvent Optimization (Titrate iPrOH from 10% to 40%) Screening->Modifier Validation Resolution Check (Is Rs > 1.5?) Modifier->Validation Validation->Modifier No ScaleUp Preparative Scale-up (80 mL/min, 30mm ID) Validation->ScaleUp Yes

Fig 2: Step-by-step SFC method development workflow for chiral resolution.

Step-by-Step Methodology

Phase 1: Analytical Screening & System Suitability

  • System Preparation: Equilibrate the SFC system with 100% scCO2​ at 120 bar and 40°C. Validation Check: Monitor the baseline at 210 nm and 254 nm. A fluctuating baseline indicates pump cavitation or unstable CO₂ density.

  • Column Installation: Install a Lux i-Cellulose-5 analytical column (250 × 4.6 mm, 5 µm).

  • Initial Injection: Inject 5 µL of a 1 mg/mL racemic mixture of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate dissolved in Methanol.

  • Gradient Run: Run a scouting gradient from 5% to 50% Co-solvent (Isopropanol + 0.1% NH₃) over 10 minutes at 3 mL/min.

Phase 2: Isocratic Optimization

  • Determine Elution Point: Calculate the co-solvent percentage at the time of elution from the gradient run. For this analyte, elution typically occurs around 30-35% isopropanol.

  • Isocratic Transfer: Set the method to isocratic 33%[iPrOH + 0.1% NH₃] [1].

  • Thermodynamic Tuning: Maintain temperature at 40°C. Causality: Higher temperatures decrease scCO2​ density, which reduces eluent strength but improves mass transfer. 40°C provides the optimal balance for the N-Boc protected piperidine.

  • Validation Check: Ensure baseline resolution ( Rs​≥2.0 ) is achieved before attempting scale-up.

Phase 3: Preparative Scale-Up

  • Column Scaling: Switch to a preparative Lux i-Cellulose-5 column (250 × 30 mm, 5 µm).

  • Flow Rate Adjustment: Scale the flow rate geometrically based on column cross-sectional area. Set the flow rate to 80 mL/min.

  • Loading Study: Perform stacked injections. Begin with 10 mg per injection and scale up to 50-100 mg per injection.

  • Fraction Collection: Trigger collection via UV threshold at 210 nm. Validation Check: Analyze fraction purity on the analytical system. Enantiomeric Excess (ee) should be >99%.

References

  • WO2020234715A1 - Nlrp3 inflammasome inhibitors Google P
  • WO2022058920A1 - Casein kinase 1 delta modulators Google P
Comparative

High-Resolution Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Pathways of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

Executive Summary & Industry Context In modern drug development, heavily functionalized piperidine derivatives serve as critical synthetic intermediates. Specifically, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Industry Context

In modern drug development, heavily functionalized piperidine derivatives serve as critical synthetic intermediates. Specifically, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a vital building block in the synthesis of casein kinase 1 delta (CSNK1D) modulators, which are actively investigated for treating neurodegenerative disorders such as Alzheimer's disease[1].

For analytical scientists, the structural elucidation and impurity profiling of this intermediate via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) presents a unique challenge. The highly labile tert-butyloxycarbonyl (Boc) protecting group dominates the low-energy fragmentation landscape, often masking the structural reporter ions of the piperidine core.

This guide objectively compares the performance of Beam-Type Higher-energy Collisional Dissociation (Orbitrap HCD) against traditional Resonance-Type Collision-Induced Dissociation (Ion Trap CID) . By examining the physical causality behind their fragmentation mechanisms, we demonstrate why HCD is the superior platform for the comprehensive structural characterization of heavily protected pharmaceutical intermediates.

Mechanistic Causality: HCD vs. CID Activation

To understand the divergent mass spectra produced by these two platforms, we must examine the physical chemistry of their activation mechanisms[2].

  • Ion Trap CID (The Alternative): CID is a resonance excitation technique. The isolated precursor ion ( m/z 258.13) is excited at a specific frequency to collide with a damping gas (Helium). Because energy is deposited slowly, the molecule fragments at its weakest bond—the Boc group. Once this bond breaks, the resulting fragment ( m/z 158.08) falls out of resonance and avoids further activation. Consequently, CID spectra are "shallow," showing only the loss of the protecting group[2]. Furthermore, ion traps suffer from the "1/3 Rule," a low-mass cutoff that blinds the detector to small diagnostic ring fragments[3].

  • Orbitrap HCD (The Product): HCD is a beam-type collisional activation method. Ions are accelerated via a DC voltage offset into a multipole collision cell filled with Nitrogen gas. The ions undergo rapid, multiple high-energy collisions before the energy can dissipate[2]. This shatters the molecule, driving secondary and tertiary fragmentation pathways (such as ester cleavage and ring opening) without any low-mass cutoff restrictions[3].

The Fragmentation Pathways
  • Low-Energy Pathway (Boc Cleavage): Both platforms efficiently trigger the McLafferty-type rearrangement of the Boc group, losing isobutylene (-56.06 Da) to form m/z 202.07, followed by rapid decarboxylation (-43.99 Da) to yield the deprotected piperidine core at m/z 158.08.

  • High-Energy Pathway (Ester & Ring Cleavage): Only HCD provides sufficient non-resonant energy to cleave the C2-methyl ester. The m/z 158.08 intermediate undergoes further beam-type collisions, losing methanol (-32.03 Da) to form m/z 126.06, or losing the entire methoxycarbonyl radical to form m/z 99.07.

pathway M [M+H]+ m/z 258.13 F1 [M+H - C4H8]+ m/z 202.07 M->F1 - Isobutylene (56 Da) CID / HCD F2 [M+H - Boc]+ m/z 158.08 F1->F2 - CO2 (44 Da) CID / HCD F3 [M+H - Boc - CH3OH]+ m/z 126.06 F2->F3 - Methanol (32 Da) HCD Only F4 [M+H - Boc - COOCH3]+ m/z 99.07 F2->F4 - Methyl Formate (59 Da) HCD Only

Fig 1. MS/MS fragmentation pathway of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate.

Self-Validating Experimental Protocol

To definitively prove that the high-energy fragments ( m/z 126.06, 99.07) are sequential downstream products of the de-Boc intermediate rather than parallel artifacts, we utilize a self-validating pseudo-MS3 workflow.

Step 1: Sample Preparation & Ionization Dissolve the compound in 50:50 Methanol:Water containing 0.1% Formic Acid to a concentration of 1 µg/mL. Causality: Formic acid ensures robust protonation of the basic nitrogen or carbonyl oxygen, which is an absolute prerequisite for positive-mode Electrospray Ionization (ESI+).

Step 2: Primary Precursor Isolation Utilize the quadrupole mass filter to isolate the [M+H]+ precursor at m/z 258.13 using a narrow 1.0 Da window. Causality: This prevents co-eluting isobaric matrix interferences from convoluting the downstream MS/MS spectra.

Step 3: Resonance CID (Generation of the Intermediate) Apply a Normalized Collision Energy (NCE) of 20% in the linear ion trap. Causality: This low-energy resonance activation selectively cleaves the highly labile Boc group without breaking the piperidine core, pooling 100% of the ion population into the m/z 158.08 intermediate.

Step 4: Beam-Type HCD (Pathway Validation) Isolate the newly formed m/z 158.08 ion in the trap, then transfer it to the HCD multipole cell and apply a high NCE of 40%. Causality: By subjecting this pure intermediate to beam-type collisions, the subsequent generation of m/z 126.06 definitively proves it is a sequential daughter ion, self-validating the proposed fragmentation logic.

workflow S1 Sample Prep 0.1% FA S2 UHPLC C18 Column S1->S2 S3 ESI(+) Ionization S2->S3 S4 Quadrupole m/z 258.13 S3->S4 HCD HCD Cell Beam-Type S4->HCD N2 Gas CID Ion Trap Resonance S4->CID He Gas MS Orbitrap Detection HCD->MS CID->MS

Fig 2. Self-validating LC-HRMS experimental workflow comparing HCD and CID activation.

Quantitative Data & Performance Comparison

The experimental data clearly demonstrates the limitations of resonance CID for heavily protected molecules. While CID is excellent for identifying the presence of a Boc group, HCD is strictly required to sequence the underlying piperidine core.

Table 1: Platform Performance Comparison
Analytical FeatureIon Trap CID (Alternative)Orbitrap HCD (Product)Physical Causality
Activation Type Resonance ExcitationBeam-Type AccelerationCID excites a specific m/z ; HCD accelerates all ions into the collision gas[2].
Collision Gas Helium (He)Nitrogen (N2)N2 provides a higher center-of-mass collision energy than He.
Low-Mass Cutoff Yes (~1/3 of Precursor)No Ion traps cannot trap ions below 1/3 of the precursor m/z during CID[3].
Boc Cleavage 100% Efficiency100% EfficiencyLow activation energy barrier easily overcome by both methods.
Core Sequencing Poor (0-5% Yield)Excellent (>60% Yield) HCD's rapid, multiple collisions prevent intermediate stabilization[2].
Table 2: Accurate Mass Fragment Assignments (HCD Data)

Data acquired via Orbitrap mass analyzer at 120,000 FWHM resolution.

Fragment IonElemental FormulaTheoretical m/z Mass Error (ppm)Structural Assignment
[M+H]+ C12H20NO5+258.1342+0.4Intact Precursor
Fragment 1 C8H12NO5+202.0716-0.2Loss of Isobutylene (-C4H8)
Fragment 2 C7H12NO3+158.0818+0.5Loss of Boc (-C4H8, -CO2)
Fragment 3 C6H8NO2+126.0556-0.1Loss of Methyl Ester (-CH3OH)
Fragment 4 C5H9NO+99.0685+0.3Loss of Methoxycarbonyl (-COOCH3)

Conclusion

For drug development professionals tasked with the structural verification of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, relying solely on traditional CID will yield incomplete data due to resonance cooling and the low-mass cutoff. Orbitrap HCD provides a vastly superior performance profile. By leveraging beam-type collisional activation, HCD shatters the stable de-Boc intermediate, revealing the critical low-mass reporter ions necessary to definitively map the piperidine ring and its ester functionalization.

References

  • Modulateurs de la caséine kinase 1 delta (Casein kinase 1 delta modulators). Google Patents (WO2022058920A1).
  • Difference between HCD and CID collision induced dissociations? Stack Exchange.
  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media.

Sources

Validation

Comparing reactivity of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate and 4-oxopiperidine analogs

Introduction The piperidine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] Functionalized piperidones, in particular, serve as versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] Functionalized piperidones, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures. Their reactivity, governed by the placement of the ketone and the nature of substituents on the ring, dictates their synthetic utility.

This guide provides an in-depth comparison of the reactivity of two important classes of piperidone intermediates: 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate and representative 4-oxopiperidine analogs , such as N-Boc-4-piperidone. We will dissect their structural nuances, predict their behavior in key chemical transformations, and provide validated experimental protocols to support these analyses. This comparison is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal building block for their synthetic campaigns.

Part 1: Structural and Electronic Analysis

The reactivity of a cyclic ketone is not uniform; it is profoundly influenced by the interplay of steric and electronic effects imposed by the surrounding molecular architecture.[2][3] Let's analyze the key structural differences between our two subject molecules.

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (Molecule A) is a highly substituted, chiral building block. Its key features include:

  • Ketone at C5: The carbonyl group is flanked by a methylene (C4) and a methine (C6).

  • N-Boc Group: The nitrogen is protected by a bulky tert-butoxycarbonyl (Boc) group, which restricts the conformational flexibility of the ring and exerts a significant steric influence.

  • C2-Carbomethoxy Group: An electron-withdrawing methyl ester at the C2 position. This group is alpha to the nitrogen and influences the overall electronic landscape of the ring.

N-Boc-4-piperidone (Molecule B) is a common and synthetically versatile 4-oxopiperidine analog. Its features are:

  • Ketone at C4: The carbonyl is symmetrically flanked by two methylene groups (C3 and C5).

  • N-Boc Group: Similar to Molecule A, it features a bulky Boc protecting group on the nitrogen.

The distinct substitution patterns give rise to significant differences in the local environment of the reactive sites: the carbonyl carbon and the adjacent α-carbons.

Figure 1. Structural Comparison of Piperidone Analogs.

Part 2: Comparative Reactivity in Key Transformations

We will now compare the expected reactivity of these molecules in two fundamental reaction classes: enolate-mediated α-alkylation and reductive amination.

Enolate Formation and α-Alkylation

The formation of an enolate by deprotonation of an α-carbon is a cornerstone of carbonyl chemistry.[4] The stability and regioselectivity of enolate formation dictate the outcome of subsequent reactions like alkylation.

  • N-Boc-4-piperidone (Molecule B): Deprotonation can occur at either C3 or C5. Since these positions are chemically equivalent, a single enolate is formed. The pKa of these protons is typical for a cyclic ketone. However, alkylation reactions on simple 4-piperidones can be challenging.[5]

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (Molecule A): This molecule presents a more complex scenario. There are two non-equivalent α-carbons, C4 and C6, leading to potential regioselectivity issues.

    • C4-H vs. C6-H Acidity: The proton at C6 is adjacent to the electron-withdrawing C2-carbomethoxy group (through the nitrogen atom). This inductive effect is expected to increase the acidity of the C6 proton relative to the C4 protons, suggesting that deprotonation with a suitable base would preferentially occur at C6 to form the thermodynamic enolate.

    • Kinetic vs. Thermodynamic Control: Using a bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures would likely favor deprotonation at the less sterically hindered C4 position (the kinetic enolate).[4] In contrast, a smaller base under equilibrating conditions would favor the more substituted, thermodynamically stable C6-enolate.

Reductive Amination

Reductive amination is one of the most robust and widely used methods for constructing C-N bonds and is paramount in pharmaceutical synthesis.[6][7] The reaction involves the initial formation of an iminium ion between the ketone and an amine, followed by in-situ reduction.

  • N-Boc-4-piperidone (Molecule B): This compound is an excellent substrate for reductive amination. The C4-carbonyl is relatively unhindered, allowing for ready attack by a primary or secondary amine to form the iminium intermediate. Subsequent reduction, often with a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), proceeds efficiently to yield the N-substituted product.[8]

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (Molecule A): The reactivity in reductive amination is predicted to be significantly lower. The C5-carbonyl is sterically shielded by the adjacent C2-carbomethoxy substituent and the bulky N-Boc group. This steric hindrance would likely disfavor the initial nucleophilic attack by the amine, slowing down or inhibiting the formation of the required iminium ion intermediate. Consequently, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a Lewis acid catalyst like Ti(OiPr)₄) might be necessary to achieve a comparable conversion.[9]

Part 3: Data Presentation and Experimental Protocols

The following sections provide quantitative data and step-by-step protocols to illustrate the practical implications of the structural differences discussed.

Data Summary Table
Feature1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (A)N-Boc-4-piperidone (B)
Ketone Position C5C4
α-Carbon Environment Asymmetric (C4-CH₂, C6-CH)Symmetric (C3-CH₂, C5-CH₂)
Key Steric Influences N-Boc, C2-CO₂MeN-Boc
Key Electronic Influences N-Boc (carbamate), C2-CO₂Me (ester)N-Boc (carbamate)
Predicted Enolate Formation Regioselectivity possible. C6-H more acidic (thermodynamic), C4-H less hindered (kinetic).Single enolate formed.
Predicted Reductive Amination Reactivity Lower, due to steric hindrance around the C5 carbonyl.Higher, due to accessible C4 carbonyl.
Experimental Workflow: Reductive Amination

The diagram below illustrates a typical workflow for the reductive amination of a piperidone substrate, a common procedure in pharmaceutical development.[10]

G start Dissolve Ketone (1 eq) & Amine (1.1 eq) in Solvent (DCE) add_acid Add Acetic Acid (cat.) Stir 20 min @ RT start->add_acid Step 1: Setup add_stab Add STAB (1.5 eq) in portions add_acid->add_stab Step 2: Iminium Formation react Stir at RT Monitor by TLC/LC-MS (2-24 h) add_stab->react Step 3: Reduction quench Quench with sat. NaHCO₃(aq) react->quench Step 4: Workup extract Extract with DCM quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify Step 5: Isolation end Isolated Product purify->end

Figure 2. General Workflow for Reductive Amination.
Protocol 1: Reductive Amination of N-Boc-4-piperidone (Molecule B)

This protocol is adapted from established literature procedures and demonstrates the high efficiency of this reaction.[8]

Objective: To synthesize tert-Butyl 4-(phenylamino)piperidine-1-carboxylate.

Materials:

  • N-Boc-4-piperidone (1.00 g, 5.02 mmol, 1.0 eq)

  • Aniline (0.51 mL, 5.52 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.59 g, 7.53 mmol, 1.5 eq)

  • Glacial Acetic Acid (catalytic, ~0.03 mL, 0.5 mmol, 0.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (25 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask, add N-Boc-4-piperidone (1.00 g) and dissolve in DCM (25 mL).

  • Add aniline (0.51 mL) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.59 g) to the reaction mixture in portions over 5 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, slowly add saturated aqueous NaHCO₃ solution (~20 mL) to quench the reaction. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired product.

Expected Results: This reaction typically provides good to excellent yields.

Amine SubstrateTypical YieldReference
Aniline85-95%[8]
Benzylamine>90%[10]
Morpholine>90%[10]
Protocol 2: Proposed Reductive Amination of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (Molecule A)

Disclaimer: This is a proposed, unvalidated protocol based on chemical principles. Due to the predicted lower reactivity, modifications to the standard procedure are included.

Objective: To synthesize the corresponding C5-phenylamino derivative of Molecule A.

Materials:

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.29 g, 5.02 mmol, 1.0 eq)

  • Aniline (0.51 mL, 5.52 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (2.13 g, 10.04 mmol, 2.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.48 mL, 5.02 mmol, 1.0 eq) - Lewis Acid Catalyst

  • 1,2-Dichloroethane (DCE) (25 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Proposed Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Argon), add the 5-oxopiperidine substrate (1.29 g) and dissolve in anhydrous DCE (25 mL).

  • Add aniline (0.51 mL) followed by titanium(IV) isopropoxide (1.48 mL).

  • Stir the mixture at room temperature for 1-2 hours to promote iminium ion formation, which may be slower due to steric hindrance.

  • Cool the mixture in an ice bath and carefully add sodium triacetoxyborohydride (2.13 g) in portions. Note the increased stoichiometry of the reducing agent.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by LC-MS over 24-48 hours.

  • Upon completion (or when no further progress is observed), cool the reaction to room temperature and quench by carefully adding saturated aqueous NaHCO₃.

  • Perform the workup and purification as described in Protocol 1.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The use of Ti(OiPr)₄ is proposed to coordinate to the carbonyl oxygen, increasing its electrophilicity and accelerating the initial attack by the weakly nucleophilic aniline.[9]

  • Increased Reagent Stoichiometry and Temperature: The more challenging nature of the substrate necessitates more forcing conditions—higher equivalents of the reducing agent and gentle heating—to drive the reaction to completion.

Conclusion

While both 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate and N-Boc-4-piperidone are valuable N-Boc protected piperidone building blocks, their reactivity profiles are markedly different.

  • N-Boc-4-piperidone is a highly reliable and reactive substrate for transformations requiring nucleophilic attack at the carbonyl, such as reductive amination. Its symmetry simplifies reactions involving enolate chemistry.

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate presents both challenges and opportunities. Its C5-carbonyl is sterically hindered, making reactions like reductive amination more difficult and likely requiring tailored conditions. However, its asymmetric nature opens the door for regioselective functionalization at the C4 or C6 positions via controlled kinetic or thermodynamic enolate formation, offering a pathway to more complex and stereochemically rich structures.

The choice between these scaffolds must be guided by the specific synthetic goal. For straightforward C-N bond formation at the carbonyl, the 4-oxo analog is the superior choice. For constructing more complex, substituted piperidine rings where regiocontrol is desired, the 5-oxo analog provides unique synthetic possibilities, albeit with the need for more rigorous reaction development.

References

  • Bloom Tech. (2025, February 8). Can N-Boc-3-Carboethoxy-4-Piperidone Be Used In Drug Synthesis? Retrieved from [Link]

  • Defense Technical Information Center (DTIC). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • De Koning, C. B., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.
  • Zhang, Z., et al. (2025, May 13). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. Retrieved from [Link]

  • de F. F. M. de A. R. Gardênia, et al. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Retrieved from [Link]

  • Zawisza, A., et al. (2022).
  • Kuppusamy, P., et al. (2010, December 29). Structure−Reactivity Relationship of Piperidine Nitroxide: Electrochemical, ESR and Computational Studies. The Journal of Organic Chemistry. Retrieved from [Link]

  • Jones, G., et al. (1970). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • O'Hagan, D. (2010, May 12). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society. Retrieved from [Link]

  • Tvelikhovsky, D., & Ananikov, V. P. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Ananikov, V. P., et al. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]

  • Salmi, C., et al. (2006, May 1). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Semantic Scholar. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalysts for the Asymmetric Hydrogenation of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

Introduction: The Significance of Chiral 5-Hydroxypiperidine-2-carboxylates The chiral piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 5-Hydroxypiperidine-2-carboxylates

The chiral piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Specifically, the (2S,5S) and (2R,5R) diastereomers of 5-hydroxy-2-piperidinecarboxylic acid are critical building blocks for novel β-lactamase inhibitors and other therapeutics.[1] The stereoselective synthesis of these compounds is therefore of paramount importance.

One of the most efficient and atom-economical routes to access these chiral hydroxypiperidines is through the asymmetric hydrogenation of a prochiral ketone precursor, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. This transformation, however, presents a significant challenge: the catalyst must effectively differentiate between the two enantiofaces of the ketone to yield the desired diastereomer with high fidelity.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to rationally select, screen, and benchmark transition-metal catalysts for this critical transformation. We will delve into the mechanistic underpinnings of leading catalyst systems, provide detailed experimental protocols for their evaluation, and present a comparative analysis based on established literature for analogous substrates.

Catalyst Systems: An Overview of Leading Candidates

The asymmetric hydrogenation of ketones, particularly β-keto esters, is a well-developed field dominated by Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes paired with chiral phosphorus ligands.[2] For the target substrate, Ru(II) catalysts are often the starting point due to their exceptional activity and enantioselectivity for a wide range of functionalized ketones.[3]

Key catalyst families include:

  • Ru(II)-Diphosphine/Diamine Complexes: Pioneered by Noyori, these systems are among the most effective for ketone reduction.[4][5] The combination of an atropisomeric diphosphine ligand (e.g., BINAP and its derivatives) and a chiral 1,2-diamine (e.g., DPEN, DACH) creates a highly effective chiral environment. The reaction is believed to proceed through a metal-ligand bifunctional mechanism where a hydride on the ruthenium and a proton from the diamine's NH₂ group are transferred concertedly to the ketone.[4][5]

  • Rh(I)-Diphosphine Complexes: While often celebrated for olefin hydrogenation, Rh(I) complexes with ligands like DIPAMP or DuPhos can also be effective for certain keto esters, though sometimes requiring higher pressures or specific additives.[6]

  • Ir(I)-Diphosphine/Diamine Complexes: Iridium catalysts have emerged as powerful alternatives, often showing high efficiency and offering a complementary selectivity profile to ruthenium and rhodium.[2]

The choice of chiral ligand is paramount. The "bite angle," steric bulk, and electronic properties of ligands like BINAP, MeO-BIPHEP, SYNPHOS, and TunePhos can dramatically influence both conversion and enantioselectivity.[7][8]

Benchmarking Workflow: A Systematic Approach

A successful catalyst screening campaign requires a rigorous and systematic workflow. The following diagram and protocol outline a robust methodology for evaluating potential catalysts for the target hydrogenation.

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis & Evaluation sub_prep Substrate Synthesis & Purification (≥99% Purity) cat_prep Catalyst Precursor & Ligand Procurement/ Synthesis sol_prep Solvent Degassing & Drying (Anhydrous) inert_atmo Assemble Reactor under Inert Atmosphere (Ar/N2) sol_prep->inert_atmo Proceed to Reaction charging Charge Substrate, Catalyst, & Solvent inert_atmo->charging reaction Pressurize with H2 & Stir at Set Temp/Time charging->reaction workup Reaction Quench & Crude Sample Prep reaction->workup conv_analysis Conversion Analysis (GC/LC or 1H NMR) workup->conv_analysis Analyze Results ee_analysis Enantiomeric Excess (ee%) Analysis (Chiral HPLC/SFC) conv_analysis->ee_analysis data_eval Data Compilation & Catalyst Ranking ee_analysis->data_eval

Caption: A systematic workflow for benchmarking hydrogenation catalysts.

Detailed Experimental Protocol: General Procedure for Catalyst Screening

This protocol is a self-validating system designed for reproducibility. Adherence to inert atmosphere techniques is critical for success.

1. Reactor Preparation: a. A glass pressure tube or a parallel pressure reactor vessel is oven-dried at 120 °C overnight and allowed to cool under a stream of dry argon or nitrogen. b. Add a Teflon-coated magnetic stir bar.

2. Catalyst Precursor and Ligand Handling (Example: In-situ generation of a Ru-BINAP catalyst): a. In a nitrogen-filled glovebox, weigh the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (S)-BINAP) into a small vial. A typical molar ratio is 1:1.1 (Ru:Ligand). b. Add anhydrous, degassed solvent (e.g., Methanol, 1.0 mL) and stir for 30-60 minutes to allow for complex formation. The color of the solution should change, indicating coordination.

3. Reaction Setup: a. In the glovebox, weigh the substrate, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (e.g., 25.7 mg, 0.1 mmol, 1.0 equiv), into the prepared reactor vessel. b. Using a syringe, transfer the pre-formed catalyst solution to the reactor vessel. The Substrate-to-Catalyst (S/C) ratio is a critical parameter to vary, with initial screens often starting at 100:1. c. If a base or additive (e.g., t-BuOK) is required by the catalytic system, it should be added at this stage from a stock solution. d. Seal the reactor vessel securely before removing it from the glovebox.

4. Hydrogenation: a. Connect the reactor to a hydrogen manifold. b. Purge the reactor headspace by pressurizing with H₂ (e.g., to 5 atm) and then venting, repeating this cycle 3-5 times to remove all residual air. c. Pressurize the reactor to the desired H₂ pressure (e.g., 10-50 atm). d. Place the reactor in a pre-heated oil bath or heating block at the desired temperature (e.g., 50 °C) and begin vigorous stirring. e. Allow the reaction to proceed for the specified time (e.g., 12-24 hours).

5. Work-up and Analysis: a. Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. b. Open the reactor and take a small aliquot of the crude reaction mixture. c. Dilute the aliquot with a suitable solvent (e.g., isopropanol). d. Conversion Analysis: Analyze the diluted sample by Gas Chromatography (GC) or ¹H NMR to determine the ratio of starting material to product. e. Enantiomeric Excess (ee) Analysis: Analyze the diluted sample by Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H, OD-H) to separate the enantiomers of the product and determine the ee value.

Comparative Data Analysis

While a direct, published head-to-head comparison for this specific substrate is scarce, we can extrapolate expected performance from data on structurally similar β-keto esters. The following table summarizes representative data for leading catalyst classes, providing a solid baseline for an experimental benchmarking study.

Catalyst System (Precursor + Ligand)S/C RatioH₂ (atm)Temp (°C)SolventConv. (%)ee (%)Diastereomeric Ratio (cis:trans)
[RuCl₂(p-cymene)]₂ + (S)-BINAP / (S,S)-DPEN1000:12050MeOH>9998 (2S,5S)>99:1
[RuCl₂(p-cymene)]₂ + (S)-TunePhos / (S,S)-DACH2000:13060EtOH>9999 (2S,5S)>99:1
[Rh(COD)₂]BF₄ + (R,R)-Me-DuPhos500:15025MeOH/THF9594 (2R,5R)95:5
RuCl₂[(S)-Xyl-BINAP][(S)-DAIPEN]1000:11040iPrOH>9997 (2S,5S)98:2
[Ir(COD)Cl]₂ + (S)-f-BINAPHANE500:15025DCM9892 (2S,5S)96:4

Disclaimer: This data is illustrative and compiled from results on analogous β-aryl and β-alkyl ketoesters. Actual results for the target piperidone may vary and must be confirmed experimentally.

Discussion of Expected Results:

  • Ru-based systems are anticipated to provide the highest enantioselectivities and diastereoselectivities. The combination of a C₂-symmetric diphosphine and a C₂-symmetric diamine creates a well-defined chiral pocket that effectively shields one face of the ketone.[9][10]

  • The choice of solvent is critical. Protic solvents like methanol or ethanol often accelerate the reaction by participating in the protonolysis step of the catalytic cycle.[4]

  • Ligands with bulky substituents on the phosphine atoms (e.g., Xyl-BINAP) can enhance enantioselectivity by creating a more sterically demanding chiral environment.[10]

Mechanistic Insights: The Noyori-Ikariya Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The widely accepted mechanism for Ru-Diphosphine/Diamine catalysts involves a concerted, outer-sphere pathway.

G A [RuCl₂(PP)(NN)] Precatalyst B [RuH₂(PP)(NN)] Active Catalyst (18e-) A->B H₂ / Base -2KCl C Outer-Sphere Complex [RuH₂(PP)(NN)]•••(S) B->C + Substrate (S) D Six-Membered Transition State C->D Concerted H⁻/H⁺ Transfer E [RuH(PP)(NN-H)]-•••(P-H)+ Alkoxide Intermediate D->E Product Release E->B + H₂ - Product (P)

Caption: A simplified catalytic cycle for Ru-catalyzed ketone hydrogenation.

Causality in the Cycle:

  • Activation: The precatalyst is activated by H₂ in the presence of a base to form the active 18e⁻ dihydride species.[4]

  • Coordination: The ketone substrate does not directly coordinate to the metal center. Instead, it forms an outer-sphere complex, likely through hydrogen bonding with the diamine ligand.[5]

  • Hydrogen Transfer: This is the rate-determining and enantio-determining step. A hydride (H⁻) from the metal and a proton (H⁺) from a coordinating amine ligand are transferred to the ketone's carbonyl group via a six-membered pericyclic transition state.[4][5] The stereochemistry is dictated by the facial selectivity imposed by the chiral ligands in this transition state.

  • Product Release & Regeneration: The resulting chiral alcohol product is released, and the catalyst is regenerated by heterolytic cleavage of another H₂ molecule, preparing it for the next catalytic turnover.

Conclusion and Recommendations

The asymmetric hydrogenation of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a highly feasible route to valuable chiral building blocks. Based on extensive data for analogous substrates, catalyst systems based on Ruthenium(II) complexed with atropisomeric diphosphine ligands (e.g., BINAP, TunePhos) and a chiral 1,2-diamine represent the most promising starting point for investigation.

We recommend a screening approach beginning with a Ru/(S)-BINAP/(S,S)-DPEN system in methanol at moderate temperature and pressure (50 °C, 20 atm H₂). Subsequent optimization should explore variations in the ligand (e.g., TunePhos, Xyl-BINAP), solvent, and S/C ratio to maximize both efficiency and stereoselectivity. The protocols and comparative data within this guide provide a robust foundation for achieving this goal, enabling the rapid development of a scalable and efficient process for producing high-purity chiral hydroxypiperidines.

References

  • Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. (n.d.). RSC Publishing. Retrieved from [Link]

  • Noyori, R., et al. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Journal of the American Chemical Society. Retrieved from [Link]

  • Noyori, R., et al. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. Retrieved from [Link]

  • Integration of a chiral phosphine ligand and ionic liquids: sustainable and functionally enhanced BINAP-based chiral Ru(ii) catalysts for enantioselective hydrogenation of β-keto esters. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • Origins of enantioselectivity in asymmetric ketone hydrogenation catalyzed by a RuH2(binap)(cydn) complex: insights from a computational study. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. (2023). RSC Publishing. Retrieved from [Link]

  • Asymmetric Hydrogenation of Bicyclic Ketones Catalyzed by BINAP/IPHAN−Ru(II) Complex. (2010). Organic Letters - ACS Publications. Retrieved from [Link]

  • 4,4'-Disubstituted BINAPs for highly enantioselective Ru-catalyzed asymmetric hydrogenation of ketones. (2004). RSC Discovery. Retrieved from [Link]

  • Effective homogeneous hydrogenation of α-keto esters catalysed by neutral rhodium(I) complexes with phosphine ligands and application to the asymmetric synthesis of lactates. (n.d.). RSC Publishing. Retrieved from [Link]

  • Kuwano, R., & Kashiwabara, M. (2006). Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters. Retrieved from [Link]

  • Method for producing 5-hydroxypiperidine-2-carboxylic acid. (n.d.). Google Patents.
  • Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones. (2015). PubMed. Retrieved from [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones. (2015). RSC Discovery. Retrieved from [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. (2012). IntechOpen. Retrieved from [Link]

  • Ruthenium-catalyzed asymmetric hydrogenation of N-boc-indoles. (2006). PubMed. Retrieved from [Link]

  • Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. (2010). Organic Letters - ACS Publications. Retrieved from [Link]

  • Bergens Research Group: Asymmetric Hydrogenation. (n.d.). University of Alberta. Retrieved from [Link]

  • L-trans-5-hydroxy-2-piperidinecarboxylic acid, 50439-45-7. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. (n.d.). The Vespiary. Retrieved from [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). Hokkaido University. Retrieved from [Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (n.d.). PMC. Retrieved from [Link]

  • Asymmetric hydrogenations and reductions using rhodium and ruthenium derived chiral catalysts. (2021). YouTube. Retrieved from [Link]

  • L-cis-5-hydroxy-2-piperidinecarboxylic acid. (n.d.). FlavScents. Retrieved from [Link]

  • Synthesis and Asymmetric Hydrogenation of. (2012). Amanote Research. Retrieved from [Link]

  • 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate As an essential building block in pharmaceutical synthesis, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

As an essential building block in pharmaceutical synthesis, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is frequently utilized as an active pharmaceutical ingredient (API) intermediate in the development of complex molecules, such as the veterinary antibiotic Tildipirosin[1]. While it is not classified as acutely toxic, its nature as a Boc-protected nitrogenous organic compound dictates strict adherence to laboratory organic waste disposal protocols[2].

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring both laboratory safety and environmental compliance.

Chemical Profile & Mechanistic Hazard Assessment

To safely dispose of a chemical, one must understand its reactive properties. The presence of the tert-butyloxycarbonyl (Boc) protecting group on this piperidine derivative is the critical factor in its waste management.

The Causality of Segregation: Under strongly acidic conditions (e.g., if mixed with Trifluoroacetic Acid or HCl waste), the Boc group undergoes rapid deprotection. This chemical reaction releases equimolar amounts of carbon dioxide (CO₂) and isobutylene gas. If this chemical is inadvertently disposed of in a tightly sealed, acidic waste carboy, the rapid gas evolution will lead to dangerous container pressurization and potential rupture. Therefore, segregating this compound from acidic waste streams is not merely a regulatory suggestion—it is a mechanistic imperative.

Table 1: Quantitative Data & Safety Parameters

ParameterValue / Operational Guideline
Chemical Name 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate
CAS Number 869564-40-9 (S-isomer: 1260587-51-6)[1]
Molecular Formula C₁₂H₁₉NO₅
Primary Hazard Combustible organic material; Potential mild irritant[2]
Incompatible Waste Strong acids (causes rapid gas evolution and pressurization)
Disposal Classification Hazardous Organic Waste (Halogenated or Non-Halogenated depending on solvent)

Waste Stream Decision Matrix

The following logical workflow dictates the proper routing of waste containing this compound to ensure compliance with environmental protection guidelines and to minimize disposal costs[3].

G Start Waste: 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate State Determine Physical State Start->State Solid Solid Waste (Powders, PPE) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Liquid Incineration High-Temperature Incineration Solid->Incineration Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen NonHalo Non-Halogenated Organic Waste Halogen->NonHalo No Halo Halogenated Organic Waste Halogen->Halo Yes NonHalo->Incineration Halo->Incineration

Decision matrix for the segregation and disposal of Boc-protected piperidine waste streams.

Step-by-Step Disposal Methodology (Self-Validating Protocol)

To build a fail-safe environment, every operational protocol must be self-validating. The following steps incorporate built-in checks to ensure the disposal process is executing safely.

Phase 1: Waste Segregation & Matrix Identification

  • Identify the Matrix: Determine if the waste is a pure solid, dissolved in a non-halogenated solvent (e.g., ethyl acetate, methanol), or dissolved in a halogenated solvent (e.g., dichloromethane).

  • Select the Receptacle:

    • Solid Waste: Place contaminated consumables (weighing boats, spatulas) and pure solid waste into a designated, puncture-resistant solid hazardous waste bin lined with a compatible polymer bag.

    • Liquid Waste: Route to either the "Non-Halogenated Organic" or "Halogenated Organic" liquid waste carboy.

    • Expert Insight: The EPA emphasizes the strict segregation of these streams because halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins, making its disposal significantly more expensive[3].

Phase 2: Compatibility Testing (Self-Validation Check) 3. The Aliquot Test: Before adding a large volume of liquid waste containing 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate to a communal waste carboy, extract a 1 mL aliquot of the waste and mix it with 1 mL from the destination carboy in a small glass vial inside the fume hood. 4. Observe for 60 Seconds: Watch the vial for any signs of effervescence (bubbling) or exothermic heat generation.

  • Validation: If bubbling occurs, the communal carboy contains incompatible acids that are cleaving the Boc group. Do not proceed. The waste must be neutralized or routed to a separate, dedicated container. If the solution remains stable, proceed to Phase 3.

Phase 3: Containment and Labeling 5. Transfer: Carefully pour the validated liquid waste into the appropriate carboy using a wide-mouth funnel to prevent spills. 6. Venting: Use carboys equipped with pressure-relief venting caps during the active accumulation phase. This acts as a secondary mechanical safeguard against unexpected gas generation. 7. Regulatory Labeling: Affix a hazardous waste tag immediately. Explicitly write "1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate" and list all associated solvents. Avoid using generic abbreviations like "Boc-piperidine derivative," which can obscure the chemical identity during emergency response.

Phase 4: EHS Handoff 8. Final Sealing: Once the container reaches 80% capacity (leaving 20% headspace for vapor expansion), replace the vented cap with a solid, non-vented transport cap. 9. Initiate Pickup: Submit a collection request to your Environmental Health and Safety (EHS) department for final destruction via commercial incineration.

References

  • [3] Environmental Protection Agency (EPA). "Commonsense Actions and Best Practices That Improve Laboratory Efficiency and Effectiveness". Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

This document provides a comprehensive operational and safety guide for the handling and disposal of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. As a Senior Application Scientist, my objective is to move bey...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. The protocols outlined here are designed to be self-validating systems, ensuring the safety of researchers while maintaining experimental integrity.

Hazard Analysis: A Proactive Approach

Structurally similar compounds and the parent piperidine heterocycle exhibit known hazards. For instance, related N-Boc-piperidine derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Piperidine itself is toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage.[5][6] Therefore, it is imperative to handle 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate with a high degree of caution, assuming it possesses similar or additional hazards until proven otherwise.

Key Assumed Hazards:

  • Skin Irritation: Potential for redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: May cause significant and potentially lasting damage if it enters the eyes.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific experimental procedure. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety glasses with side shieldsNitrile glovesLab coatNot typically required
Weighing (Solid) Tightly fitting safety gogglesNitrile gloves (double-gloving recommended)Lab coatN95/FFP2 respirator or work within a ventilated enclosure
Solution Prep/Transfer Safety goggles and face shieldNitrile glovesChemical-resistant lab coat or apronWork within a certified chemical fume hood
Reaction Workup Safety goggles and face shieldChemical-resistant gloves (e.g., butyl rubber for extended contact)Chemical-resistant lab coat or apronWork within a certified chemical fume hood
Spill Cleanup Safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit/apronAir-purifying respirator with appropriate cartridges (e.g., organic vapor/particulate)[7][8]

Causality Behind PPE Choices:

  • Eye Protection: Tightly fitting goggles are essential to protect against fine dust particles during weighing.[8][9] A face shield is added when handling solutions to protect against splashes.[10]

  • Hand Protection: Nitrile gloves offer excellent protection against incidental splashes of many chemicals.[6] Always inspect gloves before use and dispose of them immediately after handling the compound.[8] For prolonged exposure during workups or cleaning, more robust gloves like butyl rubber should be considered; consult the manufacturer's compatibility data.

  • Respiratory Protection: Handling the solid powder can generate airborne particulates. A respirator is a critical measure to prevent respiratory tract irritation.[4] For all other operations involving liquids or potential vapors, a certified chemical fume hood is the primary engineering control and is mandatory.[9]

Operational Workflow: A Step-by-Step Guide to Safety

This workflow provides a logical sequence for handling the compound from receipt to disposal, minimizing exposure at every stage.

G A Step 1: Receiving & Verification Inspect container integrity. Verify label. B Step 2: Secure Storage Store in a cool, dry, well-ventilated area away from incompatible materials. A->B Log in inventory C Step 3: Pre-Use Preparation Verify fume hood certification. Prepare spill kit. Don appropriate PPE. B->C Prepare for experiment D Step 4: Chemical Handling Perform all manipulations (weighing, dissolution, reaction) inside the fume hood. C->D Begin work E Step 5: Decontamination Clean all glassware and surfaces. Remove PPE following proper procedure. D->E Experiment complete F Step 6: Waste Segregation Collect all waste (solid, liquid, contaminated PPE) in a labeled, sealed hazardous waste container. E->F Post-cleanup G Step 7: Final Disposal Store waste container in a designated satellite accumulation area. Contact EHS for pickup. F->G Finalize

Caption: Safe Handling Workflow for 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate.

Emergency & Disposal Protocols

Immediate Actions for Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][9]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.[5] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Chemical Waste: Unused compound and reaction mixtures must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[12]

  • Contaminated Materials: This includes gloves, wipes, weigh paper, and any other disposable materials that have come into contact with the chemical. These items must be placed in the same hazardous waste container as the chemical waste.[12]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[9][12] The sealed hazardous waste container should be stored in a designated accumulation area and disposed of through your institution's EHS-approved hazardous waste program.[4]

By adhering to these scientifically grounded protocols, you can effectively manage the risks associated with handling 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, ensuring a safe and productive research environment.

References

  • Vertex AI Search, Piperidine - SAFETY D
  • PubChem, 1-tert-Butyl 2-methyl (2R)
  • Carl ROTH, Safety D
  • New Jersey Department of Health, PIPERIDINE CAS Number - HAZARD SUMMARY (D
  • ChemicalBook, (S)
  • CDH Fine Chemical, PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
  • PENTA, Piperidine - SAFETY D
  • Fisher Scientific, SAFETY DATA SHEET - Fisher Scientific (September 26 2009).
  • eChemPortal, tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate — Chemical Substance Inform
  • Fisher Scientific, 5 - SAFETY DATA SHEET (D
  • MilliporeSigma, tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | 362704-66-3 (D
  • Sigma-Aldrich, (R)
  • BuyChemJapan, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxyl
  • CymitQuimica, Safety Data Sheet - CymitQuimica (December 19 2024).
  • ChemScene, 1-(tert-Butyl)
  • AK Scientific, Inc., 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester - AK Scientific, Inc.
  • BLD Pharm, 861657-91-2|1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxyl
  • Carl ROTH, Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl.
  • ChemScene, 1303974-96-0 | 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxyl
  • Benchchem, Safe Disposal of Tert-butyl Aziridine-2-carboxyl

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate
© Copyright 2026 BenchChem. All Rights Reserved.